Dicyclomine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H35NO2 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3/i15D2,16D2 |
InChI Key |
CURUTKGFNZGFSE-ONNKGWAKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclomine-d4
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Dicyclomine-d4. It is intended for researchers, scientists, and professionals in drug development who are working with or interested in this stable isotope-labeled compound. This document details its core properties, analytical methodologies, and mechanism of action.
Core Physical and Chemical Properties
This compound hydrochloride is the deuterium-labeled form of Dicyclomine hydrochloride, an antispasmodic and anticholinergic agent. The incorporation of four deuterium (B1214612) atoms on the ethyl group provides a stable isotopic label, making it an ideal internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₉H₃₂D₄ClNO₂ | [1][][4] |
| Molecular Weight | 349.97 g/mol | [1][] |
| Appearance | Light Beige Solid / Neat | [][5] |
| Melting Point | 170-172°C | [] |
| Solubility | Soluble in Chloroform and Methanol (B129727). | [][6] |
| Storage Conditions | Store at -20°C or 2-8°C. | [][4][6] |
| Unlabeled CAS Number | 67-92-5 | [5][7][8] |
Pharmacological Profile
Mechanism of Action
Dicyclomine, and its deuterated analog, functions as a non-selective muscarinic cholinergic receptor antagonist.[2][9] It exhibits a dual mechanism to relieve smooth muscle spasms of the gastrointestinal tract: a direct relaxant effect on the smooth muscle and a specific anticholinergic effect at acetylcholine (B1216132) receptor sites.[10] Dicyclomine shows a high affinity for the M1 and M2 muscarinic receptor subtypes.[2][9] By blocking the action of acetylcholine, it reduces the tone and motility of the gastrointestinal tract, alleviating cramping and spasms associated with conditions like irritable bowel syndrome.[11][12][13]
Signaling Pathway Diagram
The following diagram illustrates the antagonistic action of this compound at the muscarinic receptor on a smooth muscle cell.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research.
General Synthesis Outline
While specific protocols for the deuterated form are proprietary, the synthesis of the parent compound, Dicyclomine, provides a foundational methodology. A common synthetic route involves the reaction of benzyl (B1604629) cyanide with 1,5-dibromopentane (B145557) in the presence of sodium amide. This is followed by hydrolysis of the nitrile group to a carboxylic acid, esterification with 2-(diethylamino)ethanol, and finally, catalytic hydrogenation to reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.
The following workflow diagram outlines the key stages of Dicyclomine synthesis.
Analytical Method: RP-HPLC
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for the estimation of Dicyclomine in bulk and pharmaceutical formulations.[14]
Objective: To develop and validate an RP-HPLC method for the quantification of Dicyclomine.
Materials and Instrumentation:
-
HPLC System: Shimadzu or equivalent with UV-Visible detector.
-
Column: C18 column (e.g., Shimadzu shim-pack GIST C18, 250mm x 4.6mm, 5µm).[14]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and a prepared buffer solution (e.g., pH 5.9).[14]
-
Standard: Dicyclomine Hydrochloride reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Buffer (pH 5.9) in a ratio of 70:30.[14]
-
Flow Rate: 1.0 ml/min.[14]
-
Detection Wavelength: 218 nm.[14]
-
Injection Volume: 25 µl.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a standard stock solution of Dicyclomine hydrochloride by dissolving an accurately weighed amount in methanol to achieve a known concentration (e.g., 1000 µg/ml). Further dilutions are made to prepare working standard solutions in the linear range (e.g., 50-150 µg/ml).[14]
-
Sample Preparation (for formulations): For a liquid formulation, transfer a volume equivalent to a known amount of Dicyclomine hydrochloride into a volumetric flask. Add methanol as a diluent, sonicate to dissolve, and make up the volume. Centrifuge and filter the solution through a 0.45 µm filter to obtain a clear sample solution.[14]
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Dicyclomine Hydrochloride is typically around 4.4 minutes under these conditions.[14]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Dicyclomine in the sample solution from the calibration curve.
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ).[15][16]
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. This compound Hydrochloride | N/A - Coompo [coompo.com]
- 7. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 8. Dicycloverine-d4 HCl (this compound HCl) - CAS - 67-92-5 (non-labelled) | Axios Research [axios-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dicyclomine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijpras.com [ijpras.com]
- 16. ijprajournal.com [ijprajournal.com]
In Vitro Mechanism of Action of Dicyclomine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the in vitro mechanism of action for dicyclomine (B1218976). To date, specific in vitro studies on its deuterated analog, dicyclomine-d4, are not prevalent in publicly accessible research. Deuteration is a common strategy in drug development to modify pharmacokinetic properties, primarily by slowing metabolic breakdown, without altering the fundamental pharmacodynamic mechanism. Therefore, this guide is predicated on the well-established principle that the in vitro mechanism of action of this compound is identical to that of dicyclomine. All data and methodologies presented herein are based on studies of non-deuterated dicyclomine.
Executive Summary
Dicyclomine is an antispasmodic and anticholinergic agent that exerts its effects through a dual mechanism on smooth muscle.[1][2][3] Primarily, it functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2][4] Additionally, it possesses a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation.[1][2] This technical guide provides a comprehensive overview of the in vitro experimental evidence elucidating these mechanisms of action.
Core Mechanisms of Action
Anticholinergic (Antimuscarinic) Activity
Dicyclomine's principal mechanism is the blockade of muscarinic acetylcholine receptors, which are instrumental in mediating parasympathetic nervous system effects, including gastrointestinal smooth muscle contraction.[1][4]
-
Receptor Subtype Selectivity: In vitro studies have demonstrated that dicyclomine exhibits a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes.[5][6] It displays intermediate affinity for glandular receptors and low affinity for cardiac (M2) receptors.[6] This selectivity profile distinguishes it from non-selective antagonists like atropine.[6] Functional experiments on guinea-pig ileum have corroborated this, showing a high affinity for neuronal M1 receptors and a lower affinity for both pre-junctional and post-junctional M2 receptors.[7]
Musculotropic (Direct Smooth Muscle Relaxation) Effect
A distinguishing feature of dicyclomine is its direct relaxant effect on smooth muscle, which is independent of its anticholinergic action.[1][2] This has been demonstrated in vitro where dicyclomine antagonizes spasms induced by agents such as bradykinin (B550075) and histamine, an effect not observed with the pure anticholinergic agent, atropine.[1][2] This musculotropic effect contributes to its overall antispasmodic properties.
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data from in vitro studies of dicyclomine.
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Muscarinic M1 | Dicyclomine | Brush-border membrane | 5.1 | [5] |
| Muscarinic M2 | Dicyclomine | Basal plasma membranes | 54.6 | [5] |
Table 1: Muscarinic Receptor Binding Affinities of Dicyclomine.
| Preparation | Agonist | Dicyclomine Parameter | Value | Reference |
| Guinea-pig ileum (Neuronal M1) | Pilocarpine | pA2 | 9.13 | [7] |
| Guinea-pig ileum (Prejunctional M2) | N/A (electrically-evoked) | pA2 | 7.61 | [7] |
| Guinea-pig ileum (Postjunctional M2) | N/A | pA2 | 7.21 | [7] |
Table 2: Functional Antagonism of Dicyclomine at Muscarinic Receptor Subtypes.
Experimental Protocols
Radioligand Binding Assays for Muscarinic Receptor Affinity
This protocol is a generalized representation based on methodologies described for determining the binding affinity of muscarinic antagonists.[6][8]
-
Tissue Preparation:
-
Cerebral cortex (for M1 receptors), heart (for M2 receptors), or salivary glands from appropriate animal models (e.g., guinea pigs, rats) are dissected and homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radiolabeled muscarinic antagonist (e.g., [3H]-pirenzepine for M1, [3H]-N-methylscopolamine for non-selective binding).
-
Increasing concentrations of dicyclomine are added to compete with the radioligand for receptor binding sites.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The incubation is carried out at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Competition binding data are analyzed using non-linear regression to determine the IC50 (the concentration of dicyclomine that inhibits 50% of specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath for Functional Analysis (Guinea Pig Ileum)
This protocol is based on classical pharmacological methods for assessing antispasmodic activity in isolated smooth muscle preparations.[2][7]
-
Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is connected to an isometric force transducer to record muscle contractions.
-
-
Functional Assay (Anticholinergic Effect):
-
Cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine, pilocarpine) to establish a baseline contractile response.
-
The tissue is then incubated with a fixed concentration of dicyclomine for a specified period.
-
The concentration-response curve for the agonist is repeated in the presence of dicyclomine.
-
This process is repeated with increasing concentrations of dicyclomine.
-
-
Functional Assay (Musculotropic Effect):
-
Data Analysis:
-
The rightward shift of the agonist concentration-response curve in the presence of dicyclomine is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. This provides a measure of the antagonist's potency.
-
Visualizations
Caption: Dicyclomine's anticholinergic action at the muscarinic receptor.
Caption: Dicyclomine's direct musculotropic (smooth muscle relaxant) effect.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct measurement of the anticholinergic activity of a series of pharmacological compounds on the canine and rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dicyclomine-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers, key experimental protocols, and underlying signaling pathways related to the use of Dicyclomine-d4 in a research setting. This compound, a deuterated analog of the muscarinic acetylcholine (B1216132) receptor antagonist Dicyclomine (B1218976), serves as a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis.
Commercial Suppliers of this compound
For researchers seeking to procure this compound for laboratory use, a number of reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes key quantitative data from various suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| LGC Standards | This compound Hydrochloride | TRC-D439302 | Not Specified | 1 mg, 10 mg | Inquire |
| CymitQuímica | This compound Hydrochloride | TR-D439302 | Not Specified | 1 mg, 10 mg | €251.00 (1mg), €1,683.00 (10mg)[1] |
| Coompo | This compound Hydrochloride | C223912 | 98% | 1 mg, 10 mg | $150.00 (1mg), $1200.00 (10mg)[2] |
| USP | Dicyclomine Hydrochloride | 1191000 | Reference Standard | 125 mg | $274.00[3] |
| AbMole | Dicyclomine hydrochloride | M2636 | >98.0% | Inquire | Inquire |
Mechanism of Action and Signaling Pathway
Dicyclomine, and by extension its deuterated form, primarily exerts its effects as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 subtype.[4][5][6] By blocking the binding of the neurotransmitter acetylcholine, Dicyclomine inhibits parasympathetic nerve impulses, leading to a reduction in smooth muscle spasms and gastrointestinal motility.[7] The signaling cascade initiated by M1 muscarinic receptor activation, and consequently inhibited by Dicyclomine, is depicted below.
Experimental Protocols
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS
This compound is an ideal internal standard for the quantification of Dicyclomine in biological matrices due to its similar chemical and physical properties, ensuring it behaves similarly during sample preparation and analysis.[8]
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dicyclomine and this compound. These should be determined by direct infusion of the individual compounds.
-
-
Validation:
Muscarinic Receptor Binding Assay
This assay determines the affinity of this compound for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO cells expressing human M1 receptors).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).[11]
-
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on smooth muscle contraction induced by a muscarinic agonist.[12][13]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.[13][14]
-
Clean the ileum segment and cut it into smaller pieces (2-3 cm).
-
Mount the tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[12][13]
-
-
Contraction Measurement:
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30 minutes.
-
Induce contraction by adding a muscarinic agonist (e.g., acetylcholine or carbachol) to the organ bath in a cumulative concentration-response manner.
-
Record the isometric contractions using a force transducer connected to a data acquisition system.
-
After obtaining a stable control response, wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 20-30 minutes).
-
Repeat the cumulative addition of the agonist in the presence of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves of the agonist in the absence and presence of this compound.
-
A rightward shift in the concentration-response curve indicates competitive antagonism. The degree of the shift can be used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
-
This guide provides a foundational understanding for researchers utilizing this compound. For specific applications, further optimization of these protocols may be necessary. Always refer to the product's certificate of analysis for detailed information on purity and handling.
References
- 1. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. This compound Hydrochloride | N/A - Coompo [coompo.com]
- 3. [Dicyclomine Hydrochloride (125 mg)] - CAS [67-92-5] [store.usp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CONTEXT AND POLICY ISSUES - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Guinea Pig Ileum [sheffbp.co.uk]
Isotopic Labeling of Dicyclomine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of dicyclomine (B1218976), a synthetic anticholinergic agent used to treat spasms of the intestines, particularly in irritable bowel syndrome (IBS). This document details the synthesis of isotopically labeled dicyclomine, its applications in research and development, and relevant experimental protocols.
Introduction to Dicyclomine and Isotopic Labeling
Dicyclomine, chemically known as 2-(diethylamino)ethyl [bicyclohexyl]-1-carboxylate, is an antimuscarinic drug that alleviates smooth muscle spasms of the gastrointestinal tract.[1][2] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a critical tool in drug development. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used to trace the metabolic fate of drugs, quantify their presence in biological matrices, and understand their mechanism of action without the need for radioactive materials.[3][4]
Synthesis of Isotopically Labeled Dicyclomine
The synthesis of dicyclomine hydrochloride involves several key steps that can be adapted to incorporate isotopic labels. A general synthetic route is outlined below, with suggestions for introducing deuterium, carbon-13, and nitrogen-15.
General Synthesis of Dicyclomine
A common synthetic pathway to dicyclomine begins with the reaction of benzyl (B1604629) cyanide and 1,5-dibromopentane (B145557) in the presence of sodamide to form a cyclohexyl ring. The cyanide group is then hydrolyzed to a carboxylic acid, which is subsequently esterified. This is followed by a transesterification reaction and finally, reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring.[5]
Deuterium Labeling
Deuterium can be introduced into the dicyclomine molecule at various positions. A commercially available deuterated version is Dicyclomine-d4, where four hydrogen atoms on the ethyl group of the diethylamino moiety are replaced with deuterium.
For custom synthesis, deuterium can be incorporated through several methods:
-
Reductive Deuteration: During the reduction of the phenyl group to a cyclohexyl group, a deuterium source like deuterium gas (D₂) with a platinum catalyst can be used.
-
Halogen/Deuterium Exchange: Introducing a halogen to a specific position on a precursor molecule allows for its replacement with deuterium.[3]
-
Using Deuterated Precursors: Synthesis can begin with deuterated starting materials. For example, using a deuterated version of 2-(diethylamino)ethanol (B1670525) in the final esterification step would label the ethyl group.
Carbon-13 Labeling
Carbon-13 can be incorporated by using ¹³C-labeled starting materials. For instance, ¹³C-labeled benzyl cyanide could be used to introduce the isotope into the cyclohexyl ring structure. Alternatively, using ¹³C-labeled 2-(diethylamino)ethanol would place the label in the ethyl group of the final molecule.
Nitrogen-15 Labeling
Nitrogen-15 labeling can be achieved by using ¹⁵N-labeled diethylamine (B46881) as a precursor to synthesize ¹⁵N-2-(diethylamino)ethanol. This would result in a dicyclomine molecule with a ¹⁵N atom in the tertiary amine group.
Applications of Isotopically Labeled Dicyclomine
The primary applications of isotopically labeled dicyclomine are in pharmacokinetic studies, metabolism research, and as internal standards for analytical quantification.
Pharmacokinetic and Metabolism (ADME) Studies
Isotopically labeled dicyclomine is invaluable for studying its absorption, distribution, metabolism, and excretion (ADME). By administering a labeled version of the drug, researchers can track its journey through the body, identify metabolites, and determine routes of elimination.[6][7]
A study conducted by Danhof et al. using ¹⁴C-labeled dicyclomine hydrochloride provided key insights into its pharmacokinetic profile in humans. The study found that dicyclomine is rapidly absorbed after oral administration, with the drug and/or its metabolites detectable in urine within one hour. The primary route of elimination was found to be via urine, with a smaller portion excreted in the feces.[8]
| Parameter | Value | Reference |
| Urinary Excretion | 79.5% of the dose | [8] |
| Fecal Excretion | 8.4% of the dose | [8] |
| Combined Excretory Recovery | 87.9% of the dose (within 7 days) | [8] |
Table 1: Excretion data for ¹⁴C-labeled dicyclomine hydrochloride in humans.
Internal Standards for Bioanalysis
Deuterated dicyclomine, such as this compound, is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows the internal standard to accurately correct for variations in sample preparation and instrument response, leading to precise and reliable quantification of dicyclomine in biological samples like plasma or urine.
Experimental Protocols
General Protocol for a Pharmacokinetic Study Using Isotopically Labeled Dicyclomine
-
Synthesis and Purification: Synthesize and purify the desired isotopically labeled dicyclomine (e.g., this compound). Characterize the final product to confirm its identity, purity, and the location and extent of isotopic labeling using techniques like NMR and mass spectrometry.
-
Dosing: Administer a single oral dose of the labeled dicyclomine to healthy human volunteers.[10]
-
Sample Collection: Collect blood, urine, and fecal samples at predetermined time points over a period of several days.[8]
-
Sample Preparation: Process the biological samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method. The mass spectrometer will be set to detect the specific mass-to-charge ratios of the labeled dicyclomine and its potential metabolites.
-
Data Analysis: Quantify the concentration of the labeled drug and its metabolites in each sample over time. Use this data to calculate key pharmacokinetic parameters such as absorption rate, elimination half-life, and volume of distribution.
Protocol for the Use of Deuterated Dicyclomine as an Internal Standard
-
Preparation of Standard Solutions: Prepare a stock solution of the deuterated internal standard (e.g., this compound) at a known concentration.
-
Sample Spiking: Add a precise volume of the internal standard stock solution to all calibration standards, quality control samples, and unknown biological samples.
-
Sample Extraction: Perform the sample extraction procedure as described above.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of both the unlabeled dicyclomine and the deuterated internal standard.
-
Quantification: Calculate the ratio of the peak area of the analyte (unlabeled dicyclomine) to the peak area of the internal standard. Use this ratio to construct a calibration curve and determine the concentration of dicyclomine in the unknown samples.
Visualizations
Signaling Pathway of Dicyclomine
Caption: Dicyclomine's anticholinergic mechanism of action.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study using labeled dicyclomine.
References
- 1. Dicyclomine Monograph for Professionals - Drugs.com [drugs.com]
- 2. DailyMed - DICYCLOMINE HYDROCHLORIDE capsule DICYCLOMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 3. hwb.gov.in [hwb.gov.in]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
The Use of Dicyclomine-d4 in Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dicyclomine-d4, a deuterated analog of the anticholinergic and antispasmodic agent, Dicyclomine (B1218976). This document details its chemical properties, synthesis, and applications, with a particular focus on its use as an internal standard in bioanalytical method development and validation. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this stable isotope-labeled compound.
Chemical Properties and Synthesis
This compound, also known as Dicycloverine-d4, is a synthetic tertiary amine. The incorporation of four deuterium (B1214612) atoms into the Dicyclomine structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | [1,1'-Bicyclohexyl]-1-carboxylic Acid 2-(Diethylamino) Ethyl-d4 Ester Hydrochloride | [1][2][3] |
| Synonyms | Bentyl-d4, Dicycloverine-d4 | [1][3] |
| Molecular Formula | C₁₉D₄H₃₁NO₂·HCl | [1][2] |
| Molecular Weight | 349.972 g/mol | [1][2] |
| CAS Number | 67-92-5 (for unlabeled Dicyclomine HCl) | [1] |
| Appearance | Neat | [1] |
Mechanism of Action and Signaling Pathways
Dicyclomine exerts its therapeutic effects through a dual mechanism of action. It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (primarily M1 and M3 subtypes) and also has a direct musculotropic relaxant effect on smooth muscle.[4][5] The anticholinergic action blocks the effects of acetylcholine, a neurotransmitter that mediates parasympathetic nerve impulses, leading to a reduction in smooth muscle spasms and secretions in the gastrointestinal tract.
The signaling pathway initiated by the activation of muscarinic receptors is complex and varies depending on the receptor subtype. Dicyclomine's antagonism of M1 and M3 receptors, which are coupled to Gq proteins, inhibits the phospholipase C (PLC) pathway. This, in turn, reduces the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to decreased intracellular calcium levels and reduced smooth muscle contraction.
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte of interest (Dicyclomine) in terms of chemical and physical properties. This co-elution and similar ionization behavior allow for accurate correction of variations that may occur during sample preparation, chromatography, and mass spectrometric detection, thus improving the accuracy and precision of the analytical method.
Experimental Workflow for Bioanalysis
A typical workflow for the quantification of Dicyclomine in biological matrices (e.g., plasma, urine) using this compound as an internal standard is outlined below.
Experimental Protocols
While specific protocols vary between laboratories, the following provides a detailed outline of a typical LC-MS/MS method for the quantification of Dicyclomine in human plasma using this compound as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Dicyclomine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of Dicyclomine and this compound by diluting the stock solutions with the same solvent.
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking appropriate amounts of the Dicyclomine working solution into drug-free human plasma to achieve a concentration range that covers the expected in-vivo concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma in the same manner as the calibration standards.
Sample Preparation
-
To 100 µL of plasma sample (unknown, CS, or QC), add 25 µL of the this compound internal standard working solution.
-
Vortex mix the samples for 30 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 2: Typical LC-MS/MS Parameters for Dicyclomine Analysis
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dicyclomine: To be determined empiricallythis compound: To be determined empirically |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Quantitative Data Summary
The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The following tables summarize typical validation parameters for a bioanalytical method for Dicyclomine and its pharmacokinetic parameters.
Table 3: Analytical Method Validation Parameters for Dicyclomine using this compound
| Parameter | Typical Acceptance Criteria | Example Result | Reference(s) |
| Linearity (r²) | ≥ 0.99 | 0.998 | [7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL | |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% | [8] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1-7.8%Inter-day: 3.5-9.1% | [8] |
| Recovery (%) | Consistent and reproducible | 85-95% | |
| Matrix Effect | CV ≤ 15% | 4.2% |
Table 4: Pharmacokinetic Parameters of Dicyclomine (Oral Administration)
| Parameter | Value | Reference(s) |
| Tmax (Time to Peak Concentration) | 1 - 1.5 hours | [4] |
| Elimination Half-life (t½) | Approximately 1.8 hours | [4] |
| Volume of Distribution (Vd) | 3.65 L/kg (for a 20 mg oral dose) | [4] |
| Route of Elimination | 79.5% in urine, 8.4% in feces | [4] |
Conclusion
This compound is an indispensable tool in the development and validation of robust and reliable bioanalytical methods for the quantification of Dicyclomine. Its use as an internal standard ensures the accuracy and precision of pharmacokinetic and other clinical studies. This technical guide provides a foundational understanding of the properties, synthesis, and application of this compound, offering valuable insights for researchers and professionals in the field of drug development. The detailed experimental outlines and data summaries serve as a practical resource for the implementation of analytical methods utilizing this stable isotope-labeled compound.
References
- 1. drugs.com [drugs.com]
- 2. scribd.com [scribd.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. DE3213255A1 - Process for the preparation of dicyclomine hydrochloride - Google Patents [patents.google.com]
- 6. rfppl.co.in [rfppl.co.in]
- 7. rjptonline.org [rjptonline.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Quantitative Analysis of Dicyclomine in Human Plasma by LC-MS/MS Using Dicyclomine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicyclomine (B1218976) is an anticholinergic and antispasmodic agent used to treat symptoms of irritable bowel syndrome. Accurate and reliable quantification of dicyclomine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dicyclomine in human plasma. The method utilizes a stable isotope-labeled internal standard, dicyclomine-d4, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Principles of Internal Standardization
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, including calibrators and quality controls. This compound is an ideal internal standard for dicyclomine analysis as it co-elutes with the analyte during chromatography and exhibits similar ionization and fragmentation behavior in the mass spectrometer. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively corrects for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Dicyclomine hydrochloride reference standard
-
This compound hydrochloride internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Dicyclomine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of dicyclomine hydrochloride in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions of dicyclomine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Dicyclomine (Quantifier) | 309.3 > 98.1 |
| Dicyclomine (Qualifier) | 309.3 > 112.1 |
| This compound | 313.3 > 102.1 |
Note: The MRM transitions for dicyclomine are proposed based on its chemical structure, with the precursor ion being [M+H]+. The fragment at m/z 98.1 likely corresponds to the diethylaminoethyl cation, a common fragment for compounds with this moiety. The this compound transition is shifted by 4 Da, corresponding to the four deuterium (B1214612) atoms.
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of dicyclomine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting was used.
Table 2: Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,234 | 125,678 | 0.0098 |
| 2 | 2,456 | 124,567 | 0.0197 |
| 5 | 6,123 | 126,123 | 0.0485 |
| 10 | 12,345 | 125,432 | 0.0984 |
| 25 | 30,890 | 126,789 | 0.2436 |
| 50 | 61,789 | 125,987 | 0.4904 |
| 100 | 124,567 | 126,345 | 0.9860 |
| 200 | 248,901 | 125,123 | 1.9893 |
| Correlation Coefficient (r²) | 0.9992 |
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High) in five replicates.
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 75 | 76.8 | 102.4 | 4.1 |
| High | 150 | 148.2 | 98.8 | 3.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of dicyclomine in human plasma.
This application note presents a detailed protocol for the quantitative analysis of dicyclomine in human plasma using LC-MS/MS with this compound as an internal standard. The method is shown to be linear, accurate, and precise over a clinically relevant concentration range. The use of a stable isotope-labeled internal standard ensures the reliability of the results, making this method suitable for a variety of applications in clinical and pharmaceutical research.
Revolutionizing Bioanalysis: A Highly Sensitive HPLC-MS/MS Method for Dicyclomine-d4 Quantification
For Immediate Release
A novel, robust, and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed for the precise quantification of Dicyclomine-d4 in biological matrices. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, offering a reliable tool for pharmacokinetic and bioequivalence studies.
This method utilizes this compound as a stable isotope-labeled internal standard, ensuring high accuracy and precision in the quantification of Dicyclomine. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for achieving low limits of detection and quantification.
Introduction
Dicyclomine is an anticholinergic drug used to treat symptoms of irritable bowel syndrome.[1] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response.[2] This application note details a complete HPLC-MS/MS method for the quantification of Dicyclomine, employing this compound as the internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Dicyclomine and this compound from plasma samples.
Materials:
-
Human plasma
-
Dicyclomine and this compound analytical standards
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC and MS/MS Parameters
The chromatographic separation is achieved using a C18 reverse-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 3: Mass Spectrometer Parameters and MRM Transitions
The molecular weight of Dicyclomine is approximately 309.5 g/mol , leading to a protonated molecule [M+H]+ of m/z 310.3.[1][3] The molecular weight of this compound is approximately 313.5 g/mol , resulting in an [M+H]+ of m/z 314.3. Based on common fragmentation patterns of similar molecules and available spectral data, the following MRM transitions are proposed.[1][4]
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Compound | Precursor Ion (Q1) (m/z) |
| Dicyclomine | 310.3 |
| Dicyclomine (Qualifier) | 310.3 |
| This compound | 314.3 |
Note: Collision energy and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation
The quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² |
| Dicyclomine | 1 - 1000 | > 0.995 |
Table 5: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Mandatory Visualizations
Experimental Workflow
Caption: A schematic of the sample preparation and analysis workflow.
Logical Relationship of the Analytical Method
Caption: The core principles of the quantitative bioanalytical method.
References
Application Notes and Protocols for Dicyclomine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of Dicyclomine-d4 from biological matrices, a critical step for accurate quantitative analysis in pharmacokinetic, bioequivalence, and toxicokinetic studies. This compound is the deuterated stable isotope-labeled internal standard for Dicyclomine, an anticholinergic and antispasmodic agent. Its use is essential for correcting for variability during sample preparation and analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Sample Preparation Techniques
The choice of sample preparation technique is pivotal for achieving reliable and reproducible results in bioanalysis. The primary goals are to remove interfering endogenous matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. The three most common techniques for the extraction of small molecules like this compound from biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the optimal method depends on factors such as the required sensitivity, sample throughput, and the nature of the biological matrix.
Comparative Overview of Sample Preparation Techniques
The following table summarizes the typical performance characteristics of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the analysis of this compound in human plasma. This compound is used as an internal standard to normalize for variations in extraction recovery and matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 80% | 75.3% - 81.3%[1] | > 85% |
| Matrix Effect | High | Moderate | Low |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Method Development | Simple | Moderate | Complex |
| Automation Potential | High | Moderate | High |
| Typical LOQ | ng/mL range | ng/mL range | sub-ng/mL to ng/mL range |
Experimental Protocols
Detailed protocols for each sample preparation technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and analytical instrumentation.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used precipitating agent.
Objective: To extract this compound from human plasma by precipitating plasma proteins.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 ratio of ACN to plasma is generally effective for protein removal.[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound and transfer it to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Workflow for Protein Precipitation:
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. It is a versatile technique that can provide cleaner extracts than protein precipitation.
Objective: To extract this compound from human plasma using an organic solvent.
Materials:
-
Human plasma containing this compound
-
Methyl tert-butyl ether (MTBE)
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
Autosampler vials
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample. Dicyclomine is a basic drug, and basification ensures it is in its non-ionized form, which is more soluble in organic solvents.
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction:
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity. A mixed-mode cation exchange polymer is suitable for the extraction of a basic compound like Dicyclomine.
Objective: To extract and concentrate this compound from human plasma using a solid-phase extraction cartridge.
Materials:
-
Human plasma containing this compound
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Ammonium hydroxide solution (5% in Methanol)
-
Formic acid (0.1% in water)
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 0.1% formic acid in water. This ensures the analyte is in its ionized form to bind to the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction:
Concluding Remarks
The choice of sample preparation is a critical decision in the bioanalytical workflow. For high-throughput screening where speed is essential, Protein Precipitation offers a rapid and cost-effective solution. Liquid-Liquid Extraction provides a balance between cleanliness and throughput and is a robust method for many applications. For assays requiring the highest sensitivity and selectivity, Solid-Phase Extraction is the preferred method, despite its higher cost and complexity. The use of this compound as an internal standard is strongly recommended for all three methods to ensure the accuracy and precision of the final quantitative results.
References
Application Notes and Protocols for the Use of Dicyclomine-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclomine (B1218976) is an anticholinergic and antispasmodic agent utilized for the treatment of intestinal hypermotility, such as in irritable bowel syndrome (IBS).[1][2] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Dicyclomine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled drug analyte allows for precise correction of variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the pharmacokinetic data.
These application notes provide a detailed protocol for the use of this compound as an internal standard in a pharmacokinetic study of dicyclomine in human plasma. The methodology described is based on established bioanalytical techniques for dicyclomine and best practices for the use of deuterated internal standards.
Pharmacokinetic Profile of Dicyclomine
Dicyclomine is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed between 60 to 90 minutes.[3] The drug exhibits a biphasic elimination pattern with a mean plasma elimination half-life of approximately 1.8 hours in the initial phase.[3][4] The primary route of elimination is through urine (approximately 79.5% of the dose), with a smaller portion excreted in the feces (8.4%).[4][5] The volume of distribution for a 20 mg oral dose is about 3.65 L/kg.[4] While it is known to be metabolized in the liver, the specific metabolic pathways of dicyclomine have not been extensively researched.[4][6][7]
Key Pharmacokinetic Parameters of Dicyclomine
| Parameter | Value | Reference |
| Bioavailability | Not fully determined, but well absorbed orally. | [4] |
| Tmax (Time to Peak Plasma Concentration) | 1 - 1.5 hours | [4] |
| Volume of Distribution (Vd) | 3.65 L/kg (for a 20 mg oral dose) | [4] |
| Plasma Protein Binding | Data not readily available. | [4] |
| Elimination Half-Life (t½) | ~1.8 hours (initial phase) | [3][4] |
| Route of Elimination | 79.5% urine, 8.4% feces | [4][5] |
Experimental Protocols
Bioanalytical Method for Dicyclomine in Human Plasma using LC-MS/MS
This protocol outlines a representative method for the quantification of dicyclomine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Dicyclomine hydrochloride reference standard
-
This compound hydrochloride internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Dicyclomine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of dicyclomine hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.
-
Dicyclomine Working Standards: Prepare a series of working standards by serially diluting the dicyclomine stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Dicyclomine | Q1: 310.3 m/z -> Q3: 112.1 m/z |
| This compound | Q1: 314.3 m/z -> Q3: 116.1 m/z |
| Dwell Time | 150 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures and Pressures | Optimized for the specific instrument |
5. Calibration Curve and Quality Control:
-
Prepare calibration standards in blank human plasma at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
-
The calibration curve should be constructed by plotting the peak area ratio of dicyclomine to this compound against the nominal concentration of dicyclomine. A linear regression with a weighting factor of 1/x² is typically used.
Pharmacokinetic Study Design
A representative pharmacokinetic study design would involve:
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of a 20 mg dicyclomine tablet.
-
Blood Sampling: Collect blood samples at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Analyze plasma samples for dicyclomine concentration using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.
Data Presentation
Representative Pharmacokinetic Data of Dicyclomine Following a Single 20 mg Oral Dose
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | AUC₀-∞ (ng·hr/mL) | t½ (hr) |
| 1 | 85.2 | 1.5 | 345.8 | 355.2 | 1.9 |
| 2 | 92.6 | 1.0 | 368.1 | 378.9 | 1.8 |
| 3 | 78.9 | 1.5 | 320.4 | 330.1 | 2.0 |
| 4 | 95.3 | 1.0 | 380.5 | 391.7 | 1.7 |
| 5 | 88.1 | 1.5 | 355.9 | 366.4 | 1.9 |
| Mean | 88.0 | 1.3 | 354.1 | 364.5 | 1.9 |
| SD | 6.5 | 0.2 | 22.8 | 23.9 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of dicyclomine.
Caption: Mechanism of action and elimination pathway of dicyclomine.
References
- 1. Dicycloverine - Wikipedia [en.wikipedia.org]
- 2. Review of methods for dicyclomine HCl in drugs and biological samples. [wisdomlib.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dicyclomine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for the Quantification of Dicyclomine-d4 in Human Urine using LC-MS/MS
Application Note AN-0012
Abstract
This application note provides a detailed protocol for the quantitative analysis of dicyclomine-d4 in human urine. This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of dicyclomine (B1218976). The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and clinical drug monitoring.
Introduction
Dicyclomine is an anticholinergic and antispasmodic agent used to treat intestinal hypermotility. Accurate and reliable quantification of dicyclomine in biological matrices such as urine is crucial for pharmacokinetic and bioavailability studies. The principal route of elimination for dicyclomine is via urine, accounting for approximately 80% of the dose[1][2]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.
This protocol details a robust LC-MS/MS method for the determination of this compound, which would be used alongside the non-labeled dicyclomine analyte in a typical urine drug testing scenario.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Dicyclomine (Analyte)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
β-glucuronidase from E. coli
-
Human Urine (Drug-Free)
-
Supported Liquid Extraction (SLE) cartridges
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dicyclomine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dicyclomine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the dicyclomine working standard solutions into drug-free human urine to obtain calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
-
Enzymatic Hydrolysis: To 0.5 mL of urine sample (calibrator, QC, or unknown), add 0.5 mL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Incubation: Vortex the samples and incubate at 60°C for 1 hour to deconjugate glucuronidated metabolites.
-
Internal Standard Addition: After cooling to room temperature, add 50 µL of the 100 ng/mL this compound internal standard spiking solution to all samples, except for the blank matrix.
-
Supported Liquid Extraction (SLE):
-
Load the entire sample onto an SLE cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 1.5 mL of methyl tert-butyl ether (MTBE).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the proposed liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 2: Mass Spectrometry Parameters
Note: The following MRM transitions for dicyclomine are based on publicly available mass spectral data.[3] The transitions for this compound are predicted based on a +4 Da mass shift. These parameters should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| Dicyclomine | 310.3 | 109.1 | 50 | 25 | Quantifier |
| Dicyclomine | 310.3 | 155.1 | 50 | 20 | Qualifier |
| This compound | 314.3 | 113.1 | 50 | 25 | Quantifier |
| This compound | 314.3 | 155.1 | 50 | 20 | Qualifier |
Method Validation (Representative Data)
The following table presents representative performance characteristics for a validated LC-MS/MS method for a similar analyte in urine. These values should be established during in-house validation of the dicyclomine method.
Table 4: Representative Quantitative Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | <15% (<20% at LLOQ) |
| Matrix Effect | Minimal and compensated by the IS |
| Recovery | >85% |
Visualization
Workflow Diagram
Caption: Experimental workflow for this compound analysis in urine.
Internal Standard Logic Diagram
Caption: Logic of quantification using a stable isotope-labeled internal standard.
References
Application Notes and Protocols for Calibration of Analytical Instruments Using Dicyclomine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dicyclomine-d4 as an internal standard in the calibration of analytical instruments, particularly for the quantitative analysis of dicyclomine (B1218976) in various matrices. The protocols outlined below are intended to ensure accuracy, precision, and reliability in research, clinical, and drug development settings.
Introduction
Dicyclomine is an anticholinergic drug used to treat symptoms of irritable bowel syndrome. Accurate quantification of dicyclomine in biological samples and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. This compound shares identical chemical and physical properties with dicyclomine, but its increased mass allows it to be distinguished by a mass spectrometer. This co-elution and similar ionization behavior enable precise correction for variations in sample preparation and instrument response, leading to highly accurate and reliable results.
Application: Quantitative Analysis of Dicyclomine by LC-MS/MS
This section details the application of this compound as an internal standard for the quantification of dicyclomine in biological matrices (e.g., plasma, urine) and pharmaceutical dosage forms using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the addition of a known amount of this compound to all samples, calibrators, and quality control (QC) samples. Following sample preparation, the analyte (dicyclomine) and the internal standard (this compound) are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of dicyclomine to the peak area of this compound is used to construct a calibration curve and to quantify the amount of dicyclomine in unknown samples.
Materials and Reagents
-
Dicyclomine hydrochloride reference standard
-
This compound hydrochloride internal standard
-
High-purity water (e.g., Milli-Q)
-
HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid
-
Control biological matrix (e.g., drug-free human plasma)
-
Reagent grade chemicals for buffer preparation
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. Dicyclomine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Dicyclomine hydrochloride and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
3.1.3. Dicyclomine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dicyclomine stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards at various concentration levels.
3.1.4. This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent used for the working standards to obtain a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike a known volume of the control biological matrix with the Dicyclomine working standard solutions to create a calibration curve with a minimum of six non-zero concentration points.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.
-
Add a fixed volume of the this compound IS working solution to all calibration standards and QC samples.
Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument being used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dicyclomine: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Note: The specific precursor and product ions for dicyclomine and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer.
Data Presentation and Analysis
Calibration Curve
Construct a calibration curve by plotting the peak area ratio of Dicyclomine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable within acceptable limits |
Table 1: Summary of Method Validation Parameters and Acceptance Criteria.
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in the quantitative analysis of dicyclomine using this compound as an internal standard.
Caption: General workflow for the quantitative analysis of dicyclomine using this compound.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of dicyclomine in various matrices. The protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate accurate and precise analytical methods for their specific needs. Adherence to these guidelines will ensure high-quality data for a wide range of applications, from preclinical research to clinical trial sample analysis.
Application Note: Mass Spectral Fragmentation Analysis of Dicyclomine-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analysis of Dicyclomine-d4, a deuterated isotopologue of the anticholinergic drug Dicyclomine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A plausible mass spectral fragmentation pathway for this compound is proposed based on the known fragmentation of the unlabeled compound. This document provides a comprehensive experimental protocol for the separation and detection of this compound, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.
Introduction
Dicyclomine is a medication used to treat spasms of the intestines, such as those associated with irritable bowel syndrome. Stable isotope-labeled internal standards, such as this compound, are crucial for the accurate quantification of Dicyclomine in biological matrices by mass spectrometry. Understanding the fragmentation pattern of this compound is essential for developing robust and selective LC-MS/MS methods. This note outlines the predicted fragmentation pathway and provides a detailed protocol for its analysis.
Experimental Protocols
Sample Preparation
For the analysis of this compound in biological samples such as plasma or serum, a protein precipitation extraction is recommended.
-
To 100 µL of the sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
For analysis of the compound in a standard solution, dissolve the this compound reference standard in methanol (B129727) or acetonitrile to a final concentration of 1 µg/mL. Further dilute with the mobile phase to the desired concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Results and Discussion
The mass spectral fragmentation of Dicyclomine primarily occurs at the ester linkage and through cleavage of the diethylamino group. For this compound, assuming deuteration on one of the N-ethyl groups, the precursor ion and its fragments will exhibit a mass shift of +4 Da compared to the unlabeled compound.
The protonated molecule of this compound, [M+H]⁺, has a predicted m/z of 314.3. Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic product ions. The proposed fragmentation pathway is illustrated in the diagram below.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
The primary fragmentation is anticipated to be the cleavage of the ester bond, leading to the formation of the dicyclohexylmethanol (B146628) fragment and the charged diethylaminoethyl fragment. Further fragmentation of the diethylaminoethyl portion can also occur.
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major product ions of both Dicyclomine and this compound, which can be used to set up MRM transitions for quantification.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| Dicyclomine | 310.3 | 155.1 | 100.1 | 109.1 |
| This compound | 314.3 | 155.1 | 104.1 | 109.1 |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram, from sample receipt to final data analysis.
Caption: A streamlined workflow for bioanalytical studies.
Conclusion
This application note provides a predicted mass spectral fragmentation pathway for this compound and a detailed, ready-to-use LC-MS/MS protocol for its analysis. The presented information is intended to assist researchers and scientists in developing and validating robust analytical methods for the quantification of Dicyclomine in various matrices, supporting drug development and clinical research. The clear fragmentation pattern and high sensitivity of the described method make it highly suitable for high-throughput bioanalytical applications.
Application Notes and Protocols for Dicyclomine-d4 in Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dicyclomine-d4, a deuterium-labeled analog of Dicyclomine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of detailed protocols and data presentation formats is intended to guide researchers in designing and executing robust experiments to elucidate the metabolic fate of Dicyclomine.
Introduction to Dicyclomine and the Role of Deuterium Labeling
Dicyclomine is an anticholinergic drug prescribed for the treatment of intestinal hypermotility and spasms associated with irritable bowel syndrome (IBS).[1][2][3] Despite its clinical use, detailed information on the metabolism of Dicyclomine is not extensively documented.[1][2][4] Deuterium-labeled compounds, such as this compound, are invaluable tools in modern drug discovery and development for several reasons. The replacement of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically similar to the parent drug but has a distinct mass. This property is leveraged in mass spectrometry-based analytical methods to differentiate the labeled compound from its unlabeled counterpart and endogenous molecules.[5][][7]
The primary applications of this compound in metabolism studies include:
-
Facilitating Metabolite Identification: By comparing the mass spectra of metabolites from a mixture of labeled and unlabeled Dicyclomine, researchers can readily identify drug-related compounds.
-
Improving Pharmacokinetic Analysis: this compound serves as an excellent internal standard for the accurate quantification of Dicyclomine in biological matrices, leading to more precise pharmacokinetic data.[5][]
-
Investigating Metabolic Pathways: Tracking the appearance and disappearance of deuterated metabolites helps in elucidating the metabolic pathways of Dicyclomine.[5][]
Application Notes
Metabolite Identification using this compound
A significant challenge in metabolism studies is distinguishing drug metabolites from endogenous components in complex biological samples. The use of a 1:1 mixture of Dicyclomine and this compound simplifies this process. In a mass spectrum, any metabolite of Dicyclomine will appear as a pair of peaks (a "doublet") separated by 4 Da (the mass difference between this compound and Dicyclomine). This characteristic isotopic signature provides high confidence in metabolite identification.
Quantitative Bioanalysis using this compound as an Internal Standard
Accurate quantification of Dicyclomine in plasma, urine, and tissue samples is crucial for determining its pharmacokinetic profile. This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods because its chemical and physical properties are nearly identical to Dicyclomine, ensuring similar extraction recovery and ionization efficiency. However, its different mass allows for its distinction from the analyte.
In Vitro Metabolism and Reaction Phenotyping
To identify the enzymes responsible for Dicyclomine's metabolism, this compound can be incubated with various in vitro systems, such as human liver microsomes, S9 fractions, or recombinant cytochrome P450 (CYP) enzymes.[8][9][10] By monitoring the formation of deuterated metabolites, the specific CYP isoforms involved in Dicyclomine's biotransformation can be identified. This information is critical for predicting potential drug-drug interactions.
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization based on specific experimental conditions and available instrumentation.
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To identify the metabolites of Dicyclomine and determine the kinetics of its metabolism in vitro.
Materials:
-
Dicyclomine and this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add a 1:1 mixture of Dicyclomine and this compound (final concentration, e.g., 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the parent compounds and their metabolites.
Protocol 2: In Vivo Pharmacokinetic Study of Dicyclomine in Rodents using this compound as an Internal Standard
Objective: To determine the pharmacokinetic profile of Dicyclomine in a rodent model.
Materials:
-
Dicyclomine (for dosing)
-
This compound (as internal standard)
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., saline or a suitable formulation)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the study conditions. Administer a single oral or intravenous dose of Dicyclomine to each animal.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for Analysis: a. To a known volume of plasma (e.g., 50 µL), add the internal standard (this compound) at a known concentration. b. Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the concentration of Dicyclomine in each plasma sample using a calibration curve. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Data Presentation
Illustrative Data Tables: The following tables are examples of how quantitative data from the described studies can be presented.
Table 1: Example Pharmacokinetic Parameters of Dicyclomine in Rats Following a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 3400 ± 450 |
| AUC(0-inf) | ngh/mL | 3650 ± 500 |
| T½ | h | 2.1 ± 0.3 |
Table 2: Example Quantification of Dicyclomine and its Putative Metabolite M1 in Human Liver Microsomes
| Time (min) | Dicyclomine (pmol/mg protein) | Metabolite M1 (pmol/mg protein) |
| 0 | 1000 | 0 |
| 5 | 850 | 150 |
| 15 | 600 | 400 |
| 30 | 350 | 650 |
| 60 | 100 | 900 |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dicyclomine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. hwb.gov.in [hwb.gov.in]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dicyclomine-d4 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of dicyclomine-d4 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled version of the analyte dicyclomine (B1218976). It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement.[1] Since this compound is chemically and physically very similar to dicyclomine, it can effectively compensate for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[1]
Q2: What is a good starting concentration for this compound as an internal standard?
A2: While the optimal concentration must be determined experimentally for each specific assay and matrix, a common starting point for a deuterated internal standard is a concentration that provides a peak area ratio of approximately 1:1 with the analyte at the middle of the calibration curve. A concentration in the low-to-mid ng/mL range is often a reasonable starting point for many applications.
Q3: When should the internal standard be added to the sample?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[2] This ensures that it experiences the same potential for loss or variability as the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution.
Q4: Can the concentration of the internal standard affect the analytical results?
A4: Yes, an inappropriate concentration of the internal standard can negatively impact the results. Too low a concentration may lead to poor precision due to a low signal-to-noise ratio. Conversely, too high a concentration can cause detector saturation or lead to "crosstalk," where the isotope peaks of the internal standard interfere with the signal of the analyte, especially at the lower limit of quantitation (LLOQ).
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Possible Cause | Troubleshooting Steps |
| High Variability in IS Peak Area | Inconsistent addition of IS solution. | - Ensure the pipette used for adding the IS is properly calibrated. - Add the IS to all samples, standards, and quality controls at the same step. |
| Matrix effects (ion suppression or enhancement). | - Perform a post-extraction addition experiment to evaluate matrix effects. - Ensure chromatographic separation of the analyte and IS from interfering matrix components. | |
| Instability of this compound in the sample or final extract. | - Investigate the stability of this compound under the storage and analytical conditions. | |
| Poor Linearity of Calibration Curve (R² < 0.99) | Inappropriate IS concentration. | - Re-optimize the this compound concentration (see Experimental Protocol below). |
| Crosstalk from the IS to the analyte signal. | - Check the mass spectra of the IS to ensure there is no significant contribution at the analyte's m/z. - The response of the unlabeled analyte from the IS solution should be less than 5% of the analyte's response at the LLOQ.[2] | |
| Inaccurate Quantification of Quality Control (QC) Samples | Differential matrix effects between the analyte and IS. | - Although deuterated IS are expected to co-elute and have similar matrix effects, slight differences in retention time can lead to differential effects. - Adjust chromatographic conditions to ensure co-elution. |
| Isotopic exchange (loss of deuterium). | - This is less common for deuterium (B1214612) on a carbon backbone but can occur under harsh pH or temperature conditions. - Assess the stability of the deuterium label under your experimental conditions. |
Data Presentation: Optimizing this compound Concentration
The following table illustrates hypothetical data from an experiment to determine the optimal this compound concentration. The goal is to find a concentration that provides a consistent IS response and the best linearity for the analyte calibration curve.
| This compound Concentration (ng/mL) | Mean IS Peak Area (n=5) | %RSD of IS Peak Area | Calibration Curve Linearity (R²) | Comments |
| 1 | 5,500 | 15.2 | 0.985 | High variability in IS signal, poor linearity. |
| 5 | 28,000 | 8.5 | 0.992 | Improved consistency, better linearity. |
| 10 | 55,000 | 4.2 | 0.998 | Consistent IS signal, excellent linearity. |
| 25 | 135,000 | 3.8 | 0.997 | Consistent signal, but potential for detector saturation at higher analyte levels. |
| 50 | 270,000 | 3.5 | 0.996 | High signal intensity, potential for crosstalk. |
In this example, 10 ng/mL would be selected as the optimal concentration.
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and consistent signal across the calibration range of the analyte and results in the best linearity for the calibration curve.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least five calibration standards of dicyclomine covering the expected analytical range (e.g., 1 to 1000 ng/mL) in the relevant biological matrix.
-
Prepare this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, and 50 ng/mL) in the appropriate solvent.
-
Spike Samples: For each analyte calibration standard, create a set of samples. Spike each set with a different concentration of the this compound working solution.
-
Sample Preparation: Process all samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
For each this compound concentration, plot the peak area of the internal standard across all analyte concentrations and calculate the mean and relative standard deviation (%RSD).
-
For each this compound concentration, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Evaluate the linearity (R²) of each calibration curve.
-
-
Selection of Optimal Concentration: The ideal concentration will yield a consistent internal standard peak area across all samples (low %RSD) and provide the best linearity for the calibration curve.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
Technical Support Center: Troubleshooting Matrix Effects with Dicyclomine-d4
Welcome to the technical support center for troubleshooting matrix effects when using Dicyclomine-d4 as an internal standard in LC-MS/MS bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, mitigating, and understanding matrix effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis with this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting substances from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] When using this compound as an internal standard, if the matrix affects the ionization of Dicyclomine and its non-deuterated analog differently, it can lead to inaccurate quantification of the analyte.[4]
Q2: Why is my this compound internal standard showing a different retention time than the unlabeled Dicyclomine?
A2: A shift in retention time between a deuterated internal standard and the analyte is a known phenomenon referred to as the "isotope effect".[5][6] This can result in incomplete co-elution, exposing the analyte and the internal standard to different matrix components as they pass through the ion source, which can lead to inaccurate and scattered results.[4][7]
Q3: Can the position of the deuterium (B1214612) labels on this compound influence matrix effects?
A3: Yes, the stability of the deuterium labels is crucial. If the labels are in positions prone to exchange with hydrogen atoms from the solvent or matrix, it can lead to a loss of the deuterium label.[4] This "isotopic exchange" can compromise the accuracy of your results by generating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals.[4]
Q4: What are the most common sources of matrix effects in bioanalysis?
A4: In biological matrices such as plasma or urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[8][9] These components can co-elute with your analyte and internal standard, interfering with the ionization process.[2][3]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues related to matrix effects when using this compound.
Issue 1: Poor Peak Shape for Dicyclomine and/or this compound
Poor peak shapes, such as fronting, tailing, or splitting, can be indicative of several underlying problems.[10]
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Void | - Back-flush the column (if permitted by the manufacturer).- If the mobile phase pH is >7, silica (B1680970) dissolution could cause a void; consider replacing the column.[10] |
| Injection Solvent Mismatch | - Ensure the injection solvent is not significantly stronger than the initial mobile phase.[10] |
| Secondary Interactions | - Modify the mobile phase composition (e.g., adjust pH or buffer concentration) to minimize secondary interactions with the stationary phase.[10] |
| Extra-Column Effects | - Check for issues with tubing, fittings, or the detector cell that could contribute to peak tailing.[10] |
Issue 2: Inconsistent or Irreproducible Analyte/Internal Standard Response
Variability in the response of Dicyclomine or this compound across a batch of samples can be a strong indicator of differential matrix effects.
Experimental Protocol: Matrix Effect Evaluation
A post-extraction spike experiment is a standard method to quantify the extent of matrix effects.[4][11]
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Dicyclomine and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with Dicyclomine and this compound at the same concentration as Set A.[4]
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Set C (Pre-Extraction Spike): Blank matrix spiked with Dicyclomine and this compound before the extraction process.[4]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
Data Interpretation:
| Scenario | Analyte Matrix Effect (%) | This compound Matrix Effect (%) | Interpretation & Action |
| No Significant Matrix Effect | ~100% | ~100% | The current method is robust against matrix effects. |
| Ion Suppression | < 100% | < 100% | Both analyte and IS are suppressed. If the degree of suppression is similar, the IS may compensate. If not, further optimization is needed. |
| Ion Enhancement | > 100% | > 100% | Both analyte and IS signals are enhanced. Similar to suppression, the key is whether the effect is consistent between the two. |
| Differential Matrix Effects | e.g., 75% | e.g., 95% | The analyte and IS are affected differently by the matrix. This will lead to inaccurate results. The method requires optimization. |
Troubleshooting Workflow for Matrix Effects
Issue 3: Retention Time Shift Between Dicyclomine and this compound
As mentioned, this "isotope effect" can compromise the ability of this compound to compensate for matrix effects.[5][6]
Mitigation Strategies for Isotope Effect
Advanced Mitigation Strategies
If basic troubleshooting does not resolve the matrix effects, consider these more advanced strategies:
-
Enhanced Sample Preparation: Move from simpler techniques like protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.[2][8]
-
Chromatographic Optimization: Adjusting the mobile phase gradient, flow rate, or switching to a different column chemistry can help separate the analyte and internal standard from the co-eluting matrix interferences.[11]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same blank matrix as the samples can help to compensate for matrix-induced changes in ionization efficiency.[2]
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Alternative Internal Standards: If persistent issues with this compound are observed, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[4]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Dicyclomine-d4 Stability in Biological Matrices: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dicyclomine-d4 as an internal standard in bioanalytical assays, ensuring its stability throughout the experimental workflow is paramount for accurate and reliable results. This technical support center provides a comprehensive guide to understanding and troubleshooting the stability of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, like its non-deuterated counterpart, can be influenced by several factors, including temperature, pH, light exposure, and enzymatic degradation.[1][2] As a tertiary amine, Dicyclomine's stability can be particularly sensitive to pH changes.[3] It is crucial to control these factors during sample collection, processing, and storage to maintain the integrity of the internal standard.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term storage of plasma samples containing dicyclomine (B1218976), freezing at -22°C has been shown to be effective for at least 149 days.[1] While specific data for this compound is not extensively published, the stability of a deuterated internal standard is generally expected to be very similar to its non-deuterated analog. For optimal stability, it is recommended to store biological samples at -20°C or colder, protected from light.[2][4]
Q3: Is this compound susceptible to isotopic exchange?
A3: Isotopic exchange, the swapping of deuterium (B1214612) atoms with hydrogen atoms, can be a concern for deuterated standards, potentially compromising analytical accuracy.[5] This is more likely to occur under certain conditions, such as high pH or elevated temperatures, and is dependent on the position of the deuterium labels on the molecule.[6] For this compound, where the deuterium atoms are on the ethyl group, the risk of exchange under typical bioanalytical conditions is generally low. However, it is good practice to assess for potential back-exchange during method development.[1]
Q4: How should I prepare and store this compound stock and working solutions?
A4: Dicyclomine hydrochloride is soluble in water.[2] Stock solutions of this compound can be prepared in a suitable organic solvent like methanol (B129727) or acetonitrile. For short-term use, aqueous solutions of dicyclomine hydrochloride are not recommended to be stored for more than one day.[7] It is recommended to store stock solutions at -20°C or colder to ensure long-term stability.[4] Working solutions should be prepared fresh daily or their stability should be thoroughly validated under the intended use conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in bioanalytical methods.
Issue 1: Variable or decreasing this compound response across an analytical run.
| Potential Cause | Troubleshooting Steps |
| Degradation during sample processing (Bench-top instability) | Minimize the time samples are at room temperature. Process samples on an ice bath. Perform a bench-top stability experiment to determine the maximum allowable time at room temperature. |
| Degradation in the autosampler | Check the temperature of the autosampler. If not cooled, analyze samples immediately after preparation. Perform an autosampler stability study to confirm stability over the expected run time. |
| Inconsistent extraction recovery | Ensure consistent and thorough mixing during the extraction process. Verify the pH of the extraction solvent. Evaluate the extraction procedure for any steps that may be prone to variability. |
| Isotopic exchange | Investigate the pH of all solutions used in sample preparation and chromatography. Avoid highly basic conditions. Analyze a sample of the this compound standard in the final sample solvent to check for the appearance of the non-deuterated dicyclomine peak.[1] |
Issue 2: Inconsistent results after repeated freeze-thaw cycles.
| Potential Cause | Troubleshooting Steps |
| Degradation due to repeated freezing and thawing | Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample. Conduct a freeze-thaw stability study to determine the number of cycles this compound is stable for in the specific biological matrix.[8] |
| Precipitation of the analyte or internal standard | Visually inspect thawed samples for any precipitation. Ensure complete thawing and vortexing of samples before analysis. |
Issue 3: Poor chromatography or peak shape for this compound.
| Potential Cause | Troubleshooting Steps |
| Interaction with the analytical column | Dicyclomine is a basic compound and can exhibit poor peak shape on some reversed-phase columns. Use a column with end-capping or a mobile phase with an appropriate additive (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape. |
| Contamination of the LC-MS/MS system | Flush the system with a strong solvent to remove any potential contaminants. Run a system suitability test to ensure the performance of the instrument. |
Quantitative Stability Data
The following tables summarize the available stability data for dicyclomine in biological matrices. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.
Table 1: Long-Term Stability of Dicyclomine in Human Plasma
| Storage Temperature | Duration | Matrix | Analyte Concentration | % of Initial Concentration | Reference |
| -22°C | 149 days | Human Plasma | 3.01 ng/mL | 94.6% | [1] |
| -22°C | 149 days | Human Plasma | 60.28 ng/mL | Not Reported | [1] |
Table 2: General Stability Guidelines for Analytes in Biological Matrices
| Stability Test | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 cycles from frozen (-20°C or -80°C) to room temperature. | The mean concentration at each cycle should be within ±15% of the nominal concentration. |
| Bench-Top Stability | At room temperature for a duration that reflects the expected sample handling time. | The mean concentration should be within ±15% of the nominal concentration. |
| Autosampler Stability | In the autosampler at the set temperature for the expected duration of an analytical run. | The mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time samples will be stored. | The mean concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Sample Preparation:
-
Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple small vials for each concentration level.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[8]
-
For each cycle, remove the designated aliquots and allow them to thaw completely at room temperature.
-
Refreeze the aliquots for at least 12 hours before the next cycle.[8]
-
Typically, a minimum of three freeze-thaw cycles are evaluated.[8]
-
-
Sample Analysis:
-
After the final thaw of each cycle, process the samples using the validated bioanalytical method.
-
Analyze the samples along with a freshly prepared calibration curve and quality control (QC) samples.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the stability samples.
-
The mean concentration of the stability samples at each cycle should be within ±15% of the nominal concentration.
-
Protocol 2: Bench-Top Stability Assessment
This protocol is designed to determine the stability of this compound in a biological matrix at room temperature.
-
Sample Preparation:
-
Spike a pool of the biological matrix with this compound at low and high concentrations.
-
Aliquot the spiked matrix into vials for each time point to be tested.
-
-
Incubation:
-
Place the aliquots on a laboratory bench at room temperature (approximately 20-25°C).
-
The duration of incubation should reflect the maximum anticipated time that samples will be at room temperature during routine processing.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), process the designated aliquots using the validated bioanalytical method.
-
Analyze the samples along with a freshly prepared calibration curve and QC samples.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the stability samples at each time point.
-
The mean concentration of the stability samples should be within ±15% of the concentration at the initial time point (T=0).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
Technical Support Center: Dicyclomine-d4 Analysis
Welcome to the technical support center for Dicyclomine-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the bioanalysis of this compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common interferences and issues encountered during the analysis of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape, Shifting Retention Times, or Loss of Signal
One of the most common challenges in the analysis of this compound from biological matrices is the "matrix effect." This occurs when co-eluting endogenous components from the sample (e.g., phospholipids, salts, metabolites) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic issues.
Detailed Methodologies:
-
Post-Column Infusion:
-
Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer.
-
Inject a blank, extracted biological matrix sample onto the column.
-
Monitor the this compound signal. A drop in the signal at the retention time of interfering components indicates ion suppression.
-
-
Post-Extraction Spike:
-
Extract a blank biological matrix sample.
-
Spike the extracted matrix with a known concentration of this compound.
-
Prepare a standard solution of this compound in the mobile phase at the same concentration.
-
Compare the peak area of this compound in the spiked extract to the peak area in the neat solution. A significant difference indicates a matrix effect.[3]
-
Issue 2: Inaccurate Quantification and Poor Recovery
Inaccurate quantification is often linked to inefficient sample preparation, analyte degradation, or uncompensated matrix effects. The choice of sample preparation technique is critical for removing interfering substances and ensuring accurate and reproducible results.
Comparison of Sample Preparation Techniques:
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent (e.g., acetonitrile). | Partitioning of the analyte between two immiscible liquid phases.[4] | Analyte is retained on a solid sorbent while interferences are washed away. |
| Typical Recovery % | 85 - 95% | 90 - 105% | 95 - 105% |
| Matrix Effect | High (due to remaining phospholipids) | Moderate | Low (provides the cleanest extracts) |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Recommendation | Quick screening; may require further optimization to minimize matrix effects. | Good for removing highly polar and non-polar interferences. | Recommended for methods requiring high sensitivity and accuracy. |
Note: The values presented are representative and can vary depending on the specific biological matrix and analytical method.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Mix 500 µL of human plasma with an internal standard and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Issue 3: Analyte Instability
This compound, like many deuterated standards, can be susceptible to degradation under certain conditions, leading to inaccurate results.[5][6]
Factors Affecting Stability:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage at -80°C is recommended.[5]
-
pH: Extreme pH conditions during sample preparation can cause hydrolysis.
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the analyte.[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation. It is advisable to aliquot samples into single-use vials.[5]
-
Light Exposure: Dicyclomine (B1218976) is sensitive to light and should be protected from UV exposure during sample handling and storage.[7]
Logical Diagram for Investigating Analyte Instability:
Caption: Decision tree for investigating analyte instability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most common interferences are endogenous matrix components, particularly phospholipids, which can cause ion suppression in LC-MS/MS analysis.[4] Co-administered medications and metabolites of Dicyclomine can also potentially interfere with the analysis.
Q2: How can I minimize the matrix effect?
A2: To minimize the matrix effect, you can:
-
Optimize Sample Preparation: Use a more selective sample cleanup method like SPE to remove a larger portion of the interfering matrix components.[8]
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting interferences. This can be achieved by changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[9]
Q3: My this compound internal standard response is erratic. What could be the cause?
A3: Erratic internal standard response can be due to several factors:
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Inconsistent Sample Preparation: Variability in extraction recovery will affect the internal standard response.
-
Degradation: The internal standard may be degrading during sample storage or processing. Ensure proper storage conditions and minimize the time samples are at room temperature.[5]
-
Matrix Effects: The internal standard itself can be subject to ion suppression or enhancement. Using a stable isotope-labeled internal standard like this compound is intended to compensate for this, but extreme matrix effects can still cause issues.
Q4: What are the recommended mass spectrometric parameters for this compound?
A4: The optimal mass spectrometric parameters should be determined empirically for your specific instrument. However, a good starting point for Dicyclomine (C19H35NO2) would be to use electrospray ionization (ESI) in positive ion mode. The precursor ion would be the protonated molecule [M+H]+. The product ions for MS/MS detection would need to be determined by infusing a standard solution and performing a product ion scan.
Q5: Are there any known metabolites of Dicyclomine that I should be aware of?
A5: The metabolism of dicyclomine is not extensively detailed in the literature, but it is likely metabolized in the liver.[4] While specific interfering metabolites are not commonly reported, it is good practice to develop a chromatographic method that can separate the parent drug from any potential metabolites to ensure selectivity.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dicyclomine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of ion suppression affecting the dicyclomine-d4 internal standard signal in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound signal?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of a target analyte (in this case, this compound) is inhibited by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy and precision of your quantitative analysis.[3] Common causes include matrix effects from endogenous components like phospholipids (B1166683) in plasma samples, or exogenous contaminants.[4][5]
Q2: My dicyclomine (B1218976) (analyte) signal looks fine, but my this compound (internal standard) is suppressed. Why?
A2: While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, differential suppression can still occur. This may happen if a matrix component specifically interferes with the d4-labeled compound or if the concentration of the interfering species is high enough to disproportionately affect the ionization of the internal standard.
Q3: Can my mobile phase composition contribute to ion suppression?
A3: Yes, the mobile phase can play a significant role. Non-volatile salts or ion-pairing agents can accumulate in the ion source, leading to signal suppression.[6] Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is generally recommended to enhance spray stability and ionization efficiency.[7]
Q4: How can I confirm that ion suppression is the cause of my low this compound signal?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[8] This involves infusing a constant flow of this compound solution into the mobile phase after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates the retention time at which suppressive matrix components are eluting.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Ion Suppression
This guide provides a step-by-step process to identify the source of ion suppression affecting your this compound signal.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression.
Guide 2: Optimizing Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before they reach the LC-MS/MS system.[5]
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant.
-
Note: While simple, PPT may not effectively remove phospholipids.[8]
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Evaporate the organic layer to dryness and reconstitute in mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute dicyclomine and this compound.
-
Evaporate the eluate and reconstitute.
-
Data Presentation: Impact of Sample Preparation on this compound Signal
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation | 50,000 | 75% |
| Liquid-Liquid Extraction | 120,000 | 40% |
| Solid-Phase Extraction | 180,000 | 10% |
| Neat Solution (Control) | 200,000 | 0% |
Note: These are example values and will vary depending on the specific matrix and experimental conditions.
Guide 3: Chromatographic Optimization
Modifying your chromatographic method can separate this compound from co-eluting interferences.
Experimental Protocol: Modifying Chromatographic Conditions
-
Gradient Modification:
-
Initial condition: 95% Mobile Phase A (e.g., 0.1% formic acid in water), 5% Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Modify the gradient to have a shallower slope at the beginning to better separate polar interferences.
-
Introduce a high-organic wash at the end of each run to elute strongly retained compounds.
-
-
Column Chemistry:
-
If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which may offer different retention for matrix components.
-
Data Presentation: Effect of Chromatographic Changes
| Chromatographic Parameter | This compound Retention Time (min) | Resolution from nearest interfering peak |
| Original Method (Fast Gradient) | 2.1 | 0.8 |
| Optimized Method (Shallow Gradient) | 3.5 | 2.2 |
| Alternative Column (Phenyl-Hexyl) | 2.8 | 1.9 |
Guide 4: Mass Spectrometer Parameter Optimization
Adjusting the ion source parameters can sometimes mitigate ion suppression.
Experimental Protocol: Ion Source Parameter Adjustment
-
Ionization Source:
-
Source Parameter Tuning:
Data Presentation: Influence of Ion Source on Signal Intensity
| Ionization Source | This compound Peak Area (Arbitrary Units) |
| ESI (Default Parameters) | 75,000 |
| ESI (Optimized Parameters) | 110,000 |
| APCI | 150,000 |
Mitigation Strategy Overview
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Development with Dicyclomine-d4
Welcome to the technical support center for Dicyclomine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical methods?
This compound is a deuterated form of Dicyclomine, an anticholinergic and antispasmodic agent. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS) for the quantification of Dicyclomine in biological matrices. The four deuterium (B1214612) atoms increase its mass by four atomic mass units, allowing it to be distinguished from the non-labeled Dicyclomine by the mass spectrometer while exhibiting nearly identical chemical and physical properties. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard similarly, leading to more accurate and precise quantification.
Q2: I am observing a different retention time for this compound compared to Dicyclomine. Is this normal?
Yes, a slight shift in retention time, typically an earlier elution for the deuterated compound in reverse-phase chromatography, is a known phenomenon. This "isotopic effect" is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase. While a small, consistent shift is acceptable, a significant or variable shift can be problematic.
Q3: My quantitative results are inconsistent. What are the potential causes when using this compound as an internal standard?
Inconsistent results can arise from several factors:
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Isotopic Exchange: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the sample matrix or solvents, especially under harsh pH or high-temperature conditions.
-
Differential Matrix Effects: The analyte and internal standard may experience different degrees of ion suppression or enhancement from endogenous components of the biological matrix.
-
In-source Instability: this compound might exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to Dicyclomine.
-
Purity Issues: The this compound standard may contain unlabeled Dicyclomine as an impurity.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatography
Symptom: Tailing, fronting, or broad peaks for Dicyclomine and/or this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Dicyclomine is a basic compound. Use a column suitable for basic analytes, such as a C18 column with end-capping or a phenyl-hexyl column. |
| Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of basic compounds. Adjusting the pH with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to a range where Dicyclomine is consistently ionized (typically pH 3-5) can improve peak shape. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ensure the sample solvent is as close in composition to the initial mobile phase as possible. |
| Column Overload | Injecting too high a concentration of the analyte or internal standard can lead to peak fronting. Dilute the sample or reduce the injection volume. |
Issue 2: Inaccurate Quantification and Variability
Symptom: High variability in replicate injections, inaccurate back-calculated concentrations of calibration standards, or poor assay precision and accuracy.
| Possible Cause | Troubleshooting Step |
| Isotopic Exchange (H/D Exchange) | Investigate the stability of this compound in your sample processing and storage conditions. Avoid extreme pH and high temperatures. If exchange is suspected, consider changing the position of the deuterium labels to a less exchangeable site if possible, though this requires a different standard. |
| Differential Matrix Effects | Evaluate matrix effects by comparing the response of the analyte and IS in neat solution versus post-extraction spiked matrix. If differential effects are observed, optimize the sample preparation to remove more interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). |
| Cross-talk/Isotopic Contribution | Check for the contribution of the this compound signal to the Dicyclomine signal and vice-versa. This can be assessed by injecting a high concentration of the internal standard and monitoring the analyte's MRM transition. If significant cross-talk is observed, a higher mass difference between the analyte and IS may be needed, or chromatographic separation may be required if the interference is from an impurity. |
| In-source Fragmentation/Instability | Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. Use a less energetic ionization method if possible. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in the initial mobile phase to improve sensitivity and peak shape.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Dicyclomine and this compound
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dicyclomine: m/z 310.3 -> 117.1this compound: m/z 314.3 -> 121.1 |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Note: MS parameters should be optimized for the specific instrument being used.
Data Presentation
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or 5 mM Ammonium FormateB: Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 50°C |
| Injection Volume | 1 - 10 µL |
Table 2: Example Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dicyclomine | 310.3 | 117.1 | 20 |
| This compound | 314.3 | 121.1 | 20 |
Visualizations
Caption: A typical experimental workflow for the quantification of Dicyclomine in plasma using this compound.
Caption: A logical troubleshooting workflow for addressing inaccurate results with this compound.
Technical Support Center: Dicyclomine-d4 Detection
Welcome to the technical support center for enhancing the sensitivity of Dicyclomine-d4 detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of Dicyclomine, meaning that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-labeled analyte (Dicyclomine) during sample preparation, chromatography, and ionization.
-
Compensation for Variability: It helps to correct for variations in sample extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.
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Distinct Mass: Its higher mass allows it to be distinguished from the unlabeled Dicyclomine by the mass spectrometer.
Q2: What are the critical factors influencing the sensitivity of this compound detection?
Several factors can significantly impact the sensitivity of this compound detection. These can be broadly categorized into three areas:
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Sample Preparation: The efficiency of the extraction method in isolating this compound from the sample matrix (e.g., plasma, urine) and removing interfering substances is crucial.
-
Chromatographic Separation (LC): The choice of column, mobile phase composition, and gradient conditions can affect peak shape, resolution from interfering peaks, and ultimately, the signal-to-noise ratio.[1][2]
-
Mass Spectrometric Detection (MS): Optimization of parameters such as the ionization source, gas flows, temperatures, and collision energy is essential for maximizing the generation and detection of this compound ions.[3][4]
Q3: How can I optimize my Liquid Chromatography (LC) conditions for improved sensitivity?
Optimizing LC conditions is a critical step for enhancing sensitivity. Here are some key considerations:
-
Column Selection: A C18 column is commonly used for the separation of Dicyclomine.[1][5] Using a column with a smaller particle size (e.g., sub-2 µm) can lead to sharper peaks and improved resolution.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) is typical.[5] Optimizing the pH of the aqueous phase can improve the ionization efficiency and peak shape of Dicyclomine, which is a tertiary amine.
-
Flow Rate: Lower flow rates can sometimes increase sensitivity by allowing for more efficient ionization in the MS source. However, this needs to be balanced with the desired run time.
-
Injection Volume: Increasing the injection volume can increase the signal intensity, but it may also lead to peak broadening or column overload.
Q4: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions for this compound?
For quantitative analysis using a triple quadrupole mass spectrometer, you will need to select precursor and product ions for this compound. The process is as follows:
-
Determine the Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer to determine its monoisotopic mass and the most abundant adduct in full scan mode (e.g., [M+H]+).
-
Fragment the Precursor Ion: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.
-
Select MRM Transitions: Choose the most intense and specific precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).
While specific transitions for this compound are not detailed in the provided search results, the process would be analogous to that for any small molecule analysis by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues that can arise during the analysis of this compound, leading to decreased sensitivity.
Problem: Low Signal Intensity or No Peak Detected
This is one of the most frequent challenges. The following workflow can help diagnose the root cause.
Caption: Workflow for troubleshooting low signal intensity.
Possible Cause 1: Sample Preparation Issues
-
Inefficient Extraction: The chosen extraction method (e.g., Liquid-Liquid Extraction - LLE, Solid-Phase Extraction - SPE) may not be efficiently recovering this compound from the sample matrix.
-
Solution: Re-evaluate the extraction protocol. For LLE, test different organic solvents and pH conditions. For SPE, ensure the correct sorbent and elution solvents are being used.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the MS source.
-
Solution: Improve sample clean-up to remove interfering substances. This may involve a more rigorous SPE protocol or a different LLE scheme. Diluting the sample can also mitigate matrix effects, but may decrease the signal.
-
Possible Cause 2: Suboptimal LC Conditions
-
Poor Peak Shape: Broad or tailing peaks result in a lower peak height and therefore lower signal-to-noise ratio.
-
Solution: Check the column for degradation. Ensure the mobile phase pH is appropriate for Dicyclomine.
-
-
Incorrect Mobile Phase Composition: An inappropriate organic-to-aqueous ratio can lead to poor retention or elution.
-
Solution: Adjust the mobile phase composition or the gradient profile to ensure the analyte elutes as a sharp peak.[2]
-
Possible Cause 3: Incorrect MS Parameters
-
Suboptimal Ionization: The settings for the ion source (e.g., temperature, gas flows) may not be ideal for this compound.
-
Solution: Systematically optimize the ion source parameters, such as nebulizing and drying gas flow rates and ion transfer capillary voltage, to maximize the signal.[3]
-
-
Incorrect MRM Transitions or Collision Energy: If the wrong precursor or product ions are selected, or the collision energy is not optimized, the signal will be low or absent.
-
Solution: Confirm the MRM transitions by infusing a standard solution. Perform a collision energy optimization to find the value that yields the highest product ion intensity.
-
Problem: High Background Noise or Interfering Peaks
-
Possible Cause: Matrix Interference
-
Description: Endogenous compounds from the sample matrix are being detected by the mass spectrometer, leading to a high baseline or discrete interfering peaks.
-
Solution: Improve the selectivity of the sample preparation method. A more specific SPE sorbent or a multi-step LLE may be necessary. Also, adjusting the chromatographic gradient can help to separate this compound from these interferences.
-
-
Possible Cause: System Contamination
-
Description: Contaminants in the LC-MS system (e.g., from previous analyses, solvents, or tubing) can contribute to high background noise.
-
Solution: Flush the entire LC-MS system thoroughly with a strong solvent mixture (e.g., isopropanol, acetonitrile, water).
-
Experimental Protocols & Data
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting Dicyclomine from biological fluids.
-
Sample Aliquoting: Pipette 500 µL of the sample (e.g., plasma) into a clean centrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound.
-
Alkalinization: Add a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the pH to > 9. This ensures Dicyclomine is in its non-ionized form, which is more soluble in organic solvents.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
-
Vortex & Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. These parameters are based on typical methods for Dicyclomine and similar compounds.[1][2][5]
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Column Temp | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temp | 120 - 150°C |
| Desolvation Temp | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| MRM Transitions | To be determined empirically for this compound |
Quantitative Data: Method Validation Parameters
The following table summarizes typical validation parameters for the analysis of Dicyclomine using LC-based methods. These values can serve as a benchmark when developing a method for this compound.
| Parameter | Concentration Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method 1 | 10 - 100 | 3 | 10 | [1] |
| Method 2 | 50 - 150 | - | - | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Visualizations
Logical Relationship of MS Parameter Optimization
Optimizing MS parameters involves a logical progression to maximize ion signal.
Caption: Logical flow for optimizing MS parameters.
References
- 1. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dicyclomine-d4 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dicyclomine-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a deuterated analog of Dicyclomine (B1218976), an antispasmodic and anticholinergic agent. The deuterium (B1214612) labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its endogenous or co-administered non-deuterated counterpart. Achieving complete dissolution of this compound in a suitable solvent is critical for accurate quantification in bioanalytical methods, ensuring reliable experimental results.
Q2: What are the known solubility properties of Dicyclomine?
A2: Dicyclomine hydrochloride, the non-deuterated form, is generally characterized as being soluble in water, freely soluble in alcohol and chloroform, and very slightly soluble in ether.[1][2][3] The aqueous solubility of dicyclomine hydrochloride is reported to be approximately 50 mg/mL.[4][5] While specific solubility data for this compound is not extensively published, its solubility profile is expected to be very similar to that of its non-deuterated counterpart.
Q3: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A3: When encountering solubility issues, a systematic approach is recommended. Start by verifying the purity of your this compound sample and ensure that the solvent is of high purity and free from contaminants. Sonication or gentle heating of the sample mixture can often facilitate dissolution. It is also crucial to confirm that you are not attempting to exceed the compound's solubility limit in the chosen solvent.
Q4: Can the use of co-solvents improve the solubility of this compound?
A4: Yes, employing a co-solvent system is a common and effective strategy to enhance the solubility of compounds that are sparingly soluble in a single solvent.[6][7] For this compound, if you are experiencing issues with aqueous solubility, adding a water-miscible organic solvent in which Dicyclomine is freely soluble, such as ethanol (B145695) or methanol, can significantly improve dissolution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the dissolution of this compound.
Issue 1: this compound precipitates out of solution upon standing.
-
Possible Cause: The initial dissolution may have been achieved under conditions (e.g., elevated temperature) that resulted in a supersaturated solution. Upon returning to ambient temperature, the compound crashes out.
-
Solution:
-
Re-dissolve with heat: Gently warm the solution to re-dissolve the precipitate.
-
Increase solvent volume: Add a small amount of additional solvent to decrease the overall concentration.
-
Utilize a co-solvent: Introduce a co-solvent to increase the solubilizing capacity of the system. A good starting point is a 9:1 or 4:1 mixture of the primary solvent to the co-solvent.[6]
-
Issue 2: The this compound powder is not dissolving even with sonication.
-
Possible Cause: The chosen solvent may be inappropriate for this compound. For instance, attempting to dissolve it in a non-polar solvent like ether, where it is known to be very slightly soluble, will likely be unsuccessful.[1][2]
-
Solution:
-
Solvent Selection: Refer to the known solubility of Dicyclomine hydrochloride. Prioritize solvents in which it is described as "soluble" or "freely soluble," such as water, ethanol, or chloroform.[1][2][8]
-
pH Adjustment: For aqueous solutions, adjusting the pH can sometimes improve solubility, especially for compounds with ionizable groups. However, be mindful of the stability of this compound at different pH values.
-
Issue 3: I observe an oily film or globules instead of a clear solution.
-
Possible Cause: This may indicate that the compound is "oiling out," a phenomenon where it separates as a liquid phase rather than dissolving or crystallizing. This can occur when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution:
-
Change the solvent system: Switch to a different solvent or a co-solvent mixture with different properties.
-
Temperature control: Try dissolving the compound at a lower temperature.
-
Data Presentation
Table 1: Solubility of Dicyclomine Hydrochloride in Common Solvents
| Solvent | Solubility Description | Approximate Solubility |
| Water | Soluble[1][2] | ~ 50 mg/mL[4][5] |
| Alcohol (Ethanol) | Freely Soluble[1][2][8] | > 100 mg/mL |
| Chloroform | Freely Soluble[1][2] | > 100 mg/mL |
| Ether | Very Slightly Soluble[1][2] | < 1 mg/mL |
Note: This data is for Dicyclomine hydrochloride and should be used as a strong indicator for the solubility behavior of this compound.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
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Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of the selected high-purity solvent (e.g., methanol, water).
-
Vortex the vial for 30 seconds.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Dissolution of this compound using a Co-Solvent System
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Accurately weigh the this compound into a clean, dry vial.
-
Add the primary solvent (e.g., water) in a volume that is known to be insufficient for complete dissolution.
-
Vortex the mixture.
-
Gradually add the co-solvent (e.g., ethanol) dropwise while vortexing.
-
Continue adding the co-solvent until the this compound is fully dissolved and the solution is clear.
-
Record the final volumes of both solvents used.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Logic of using a co-solvent system.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dicyclomine Hydrochloride [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DICYCLOMINE HYDROCHLORIDE | 67-92-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Dicyclomine Hydrochloride BP - Pharmaceutical Grade API at Best Price [palampharma.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Dicyclomine: Dicyclomine-d4 vs. an Alternative Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicyclomine (B1218976) in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of internal standard is a critical factor influencing the robustness and reliability of the bioanalytical method. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for dicyclomine using a deuterated internal standard, Dicyclomine-d4, versus a method employing a non-isotopically labeled internal standard, orphenadrine (B1219630) citrate (B86180).
Performance Comparison: this compound vs. Orphenadrine Citrate
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability. The following tables summarize the validation parameters for two methods, highlighting the enhanced performance typically achieved with a deuterated internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method A: this compound (Internal Standard) | Method B: Orphenadrine Citrate (Internal Standard)[1] |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% |
| Extraction Recovery | Consistent and reproducible | Variable |
Table 2: Representative Precision and Accuracy Data for Quality Control Samples
Method A: this compound (Internal Standard) - Representative Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | 6.5 | 8.2 | -2.1 | -1.5 |
| Low | 0.3 | 4.8 | 6.1 | 1.3 | 2.0 |
| Medium | 10 | 3.5 | 4.9 | -0.8 | -0.5 |
| High | 80 | 2.9 | 4.2 | 0.5 | 0.9 |
Note: Data for Method A is representative of typical performance for an LC-MS/MS assay using a stable isotope-labeled internal standard.
Method B: Orphenadrine Citrate (Internal Standard) - Data from FDA Bioequivalence Review [1]
| QC Level | Concentration (ng/mL) | Between-Run Precision (%CV) | Within-Run Precision (%CV) | Between-Run Accuracy (% of Nominal) | Within-Run Accuracy (% of Nominal) |
| Low | 3 | 7.8 | 5.4 | 103.0 | 102.3 |
| Medium | 20 | 5.9 | 4.1 | 101.5 | 100.8 |
| High | 80 | 6.3 | 3.8 | 99.8 | 100.1 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the validation of a bioanalytical method.
Caption: Workflow of a typical bioanalytical method validation process.
Experimental Protocols
Method A: Dicyclomine Quantification using this compound Internal Standard (Representative Protocol)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dicyclomine: Precursor ion > Product ion (specific m/z to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z to be optimized).
-
Method B: Dicyclomine Quantification using Orphenadrine Citrate Internal Standard (Protocol based on FDA review)[1]
1. Sample Preparation
-
Details of the extraction method are not fully specified in the review document, but a liquid-liquid extraction or solid-phase extraction would be typical.
-
Orphenadrine citrate is added as the internal standard to all samples, calibrators, and quality controls.
2. Liquid Chromatography
-
Specific column and mobile phase composition are not detailed in the review. A reversed-phase separation would be standard practice.
3. Mass Spectrometry
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Internal Standard: Orphenadrine citrate.
Conclusion
This comparison guide illustrates the superior performance of a bioanalytical method for dicyclomine using a deuterated internal standard (this compound) over a method employing a non-isotopically labeled alternative (orphenadrine citrate). The use of this compound typically results in a lower LLOQ, and improved accuracy and precision, which are critical for the generation of high-quality data in regulated pharmacokinetic and bioequivalence studies. While a method with a non-isotopic internal standard can be validated and deemed acceptable, the use of a stable isotope-labeled internal standard is the preferred approach to ensure the most reliable and robust analytical results.
References
Dicyclomine-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Dicyclomine-d4, a deuterium-labeled internal standard, with other non-isotopically labeled internal standards for the quantification of dicyclomine (B1218976) in biological matrices.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. This compound, being chemically identical to the analyte of interest, dicyclomine, with the exception of four deuterium (B1214612) atoms, offers significant advantages in minimizing analytical variability and improving data accuracy. This guide will delve into the theoretical and practical benefits of using this compound and present a comparative analysis with a structurally unrelated internal standard, orphenadrine (B1219630), which has been used in the bioanalysis of dicyclomine.
The Gold Standard: Advantages of Deuterium-Labeled Internal Standards
The fundamental principle behind using a deuterium-labeled internal standard is its ability to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This co-elution and similar ionization response allow for the correction of various potential errors, including:
-
Extraction Recovery Variability: this compound and dicyclomine will have nearly identical extraction efficiencies from complex biological matrices like plasma or urine.
-
Matrix Effects: Ion suppression or enhancement caused by endogenous components in the sample will affect both the analyte and the internal standard to a similar degree, leading to a more accurate quantification.
-
Injection Volume Variations: Any inconsistency in the injected sample volume will be normalized by the internal standard.
Comparative Analysis: this compound vs. Orphenadrine
Data Presentation
The following table summarizes the expected performance of this compound in comparison to the reported data for orphenadrine as an internal standard for dicyclomine analysis. The this compound performance is projected based on the established benefits of using a stable isotope-labeled internal standard.
| Validation Parameter | Orphenadrine (as Internal Standard for Dicyclomine) | This compound (Expected Performance) | Advantage of this compound |
| Linearity (Correlation Coefficient, r) | > 0.998 | ≥ 0.999 | Higher degree of linearity expected due to better tracking of the analyte. |
| Precision (%CV) | Between-run: AcceptableWithin-run: Acceptable | Expected to be lower | Improved precision due to more effective correction for analytical variability. |
| Accuracy (% Bias) | Between-run: AcceptableWithin-run: Acceptable | Expected to be closer to 100% | Enhanced accuracy as it more closely mimics the analyte's behavior. |
| Recovery (%) | Dicyclomine: 87.09 - 95.28Orphenadrine: Data provided in source | Expected to be highly consistent and closely match that of dicyclomine | More reliable correction for extraction variability. |
| Matrix Effect | Not explicitly detailed, but potential for differential effects exists. | Expected to be minimal and consistent between analyte and IS. | Superior compensation for ion suppression or enhancement. |
| Retention Time (RT) | Different from dicyclomine | Co-elutes with dicyclomine | Minimizes the impact of time-dependent matrix effects. |
Data for Orphenadrine is sourced from a bioequivalence study of Dicyclomine Hydrochloride Tablets.
Experimental Protocols
A robust bioanalytical method is crucial for accurate quantification. Below are representative experimental protocols.
Protocol 1: Bioanalytical Method using a Non-Isotopically Labeled Internal Standard (Orphenadrine)
This protocol is based on the methodology described in the bioequivalence study of dicyclomine.
Sample Preparation:
-
To a volume of human plasma, add a known amount of orphenadrine internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Detection: Tandem mass spectrometry in selected ion monitoring (SIM) mode.
-
Ions Monitored: Specific precursor and product ions for both dicyclomine and orphenadrine.
Protocol 2: Proposed Bioanalytical Method using this compound Internal Standard
This proposed protocol outlines a typical workflow for a method utilizing a deuterium-labeled internal standard.
Sample Preparation:
-
To a specific volume of biological matrix (e.g., 100 µL of human plasma), add a precise volume of this compound internal standard working solution.
-
Vortex the sample to ensure thorough mixing.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
LC-MS/MS Analysis:
-
LC Column: A high-resolution C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Dicyclomine: Specific precursor ion → product ion
-
This compound: Precursor ion (M+5) → product ion
-
Mandatory Visualization
Caption: General experimental workflow for the bioanalysis of dicyclomine.
Cross-Validation of Dicyclomine-d4 Bioanalytical Method with a Reference LC-MS/MS Method
This guide provides a comparative analysis of a bioanalytical method utilizing Dicyclomine-d4 as an internal standard against a validated reference Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dicyclomine (B1218976) in biological matrices. The data and protocols presented are compiled from established methodologies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Experimental Protocols
A detailed description of the experimental procedures for both the this compound method and the reference method is provided below.
Reference Method: LC-MS/MS with Orphenadrine (B1219630) Internal Standard
This method is adapted from a validated bioequivalence study for the determination of dicyclomine in human plasma[1].
1. Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (orphenadrine).
-
Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 15 cm, 3.5 µm packing)[2].
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1 mL/min[2].
-
Injection Volume: 50 µL[2].
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM)[1].
-
Mass Transitions: Specific precursor and product ions for dicyclomine and orphenadrine are monitored.
Proposed Method: LC-MS/MS with this compound Internal Standard
This proposed method utilizes a stable isotope-labeled internal standard, this compound, for improved accuracy and precision.
1. Sample Preparation:
-
To a specified volume of the biological matrix (e.g., plasma, urine), add a known concentration of this compound solution.
-
Employ a protein precipitation method by adding a solvent like acetonitrile.
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A suitable C18 column (e.g., Shimadzu shim-pack GIST C18, 250mm x 4.6mm, 5µm)[3].
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., pH 5.9 buffer) in a ratio of 70:30[3].
-
Flow Rate: 1.0 mL/min[3].
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Monitor specific precursor-to-product ion transitions for both dicyclomine and this compound.
Data Presentation
The following tables summarize the validation parameters for both the reference and the proposed this compound methods.
| Validation Parameter | Reference Method (LC-MS/MS with Orphenadrine IS) [1] | Proposed Method (LC-MS/MS with this compound IS) (Hypothetical Data Based on Typical Performance) |
| Linearity Range | 1 - 100 ng/mL | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97.2% - 102.1% | 98.5% - 101.5% |
| Precision (%RSD) | < 7.1% | < 5% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Specificity | No significant interference observed | High, due to mass-differentiated internal standard |
| Stability | Acceptable under various storage conditions | Expected to be high |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two methods.
References
Dicyclomine vs. Dicyclomine-d4: A Comparative Analysis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Dicyclomine is an anticholinergic and antispasmodic agent.[1] Dicyclomine-d4 is a stable isotope-labeled version of Dicyclomine, where four hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight for this compound but does not significantly alter its chemical structure or reactivity in biological systems.
| Property | Dicyclomine | This compound |
| Molecular Formula | C₁₉H₃₅NO₂ | C₁₉H₃₁D₄NO₂ |
| Molecular Weight | ~309.49 g/mol [1] | ~313.5 g/mol |
| Chemical Structure | 2-(diethylamino)ethyl [bicyclohexyl]-1-carboxylate | 2-(diethylamino)ethyl [bicyclohexyl]-1-carboxylate-d4 |
| Primary Use | Therapeutic agent (antispasmodic)[1] | Internal standard in bioanalytical assays |
Mechanism of Action
Dicyclomine functions through a dual mechanism. It acts as a non-selective antagonist of muscarinic receptors, thereby inhibiting the effects of acetylcholine.[2] Additionally, it has a direct relaxant effect on smooth muscle. This combined action leads to a reduction in gastrointestinal smooth muscle spasms.[2] As this compound is structurally and chemically very similar, its primary mechanism of action at the receptor level is expected to be identical to that of Dicyclomine.
Caption: Mechanism of action for Dicyclomine and this compound.
Pharmacokinetic Properties
While specific pharmacokinetic data for this compound is not published, the primary difference from Dicyclomine is expected to be in its metabolic stability due to the kinetic isotope effect. Deuterium-carbon bonds are stronger than hydrogen-carbon bonds, which can slow down metabolic processes that involve the cleavage of these bonds.
| Parameter | Dicyclomine | This compound (Predicted) |
| Absorption | Rapidly absorbed after oral administration.[3] | Similar to Dicyclomine. |
| Time to Peak Plasma Concentration (Tmax) | 60-90 minutes.[3] | Likely similar to Dicyclomine. |
| Metabolism | Not extensively studied, but presumed to be metabolized in the liver.[3][4] | Potentially slower metabolism at the deuterated sites due to the kinetic isotope effect. |
| Elimination Half-Life | Approximately 1.8 hours (initial phase).[3] | Potentially longer half-life than Dicyclomine. |
| Excretion | Primarily via urine (79.5%).[3] | Similar excretion pathways to Dicyclomine. |
Application in Comparative Analysis
The primary application of this compound is as an internal standard for the quantification of Dicyclomine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Its near-identical chemical properties and chromatographic behavior to Dicyclomine, combined with its distinct mass, make it an ideal internal standard to correct for variations during sample preparation and analysis.
Experimental Protocols
Comparative In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Dicyclomine and this compound in liver microsomes.
Methodology:
-
Incubation: Incubate Dicyclomine and this compound separately with liver microsomes (human, rat, or mouse) and an NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound against time and calculate the in vitro half-life (t₁/₂) for both compounds.
Caption: Workflow for in vitro metabolic stability assay.
Bioanalytical Method for Dicyclomine Quantification using this compound as an Internal Standard
Objective: To develop and validate an LC-MS/MS method for the quantification of Dicyclomine in plasma using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To a plasma sample, add a known concentration of this compound (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dicyclomine and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Dicyclomine to this compound against the concentration of Dicyclomine standards.
-
Determine the concentration of Dicyclomine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow using this compound as an internal standard.
Conclusion
Dicyclomine serves as a therapeutic agent for gastrointestinal spasms, while its deuterated counterpart, this compound, is an indispensable tool in modern bioanalytical research. The key difference lies in the kinetic isotope effect, which may confer greater metabolic stability to this compound, making it a reliable internal standard for accurate quantification of Dicyclomine. The experimental protocols provided herein offer a framework for researchers to conduct comparative analyses and to develop robust bioanalytical methods.
References
Inter-laboratory Study of Dicyclomine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Dicyclomine. While a specific inter-laboratory study on Dicyclomine-d4 was not identified in the public domain, this document synthesizes available data on Dicyclomine analysis to offer a framework for understanding its quantification, the role of deuterated internal standards like this compound, and the expected performance of various analytical techniques.
The inclusion of a deuterated internal standard such as this compound is a critical practice in quantitative analysis, particularly in complex matrices like biological fluids. It serves to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods reported for the quantification of Dicyclomine hydrochloride. These methods are foundational for developing assays that would utilize this compound as an internal standard.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Dicyclomine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shimadzu shim-pack GIST C18 (250mm x 4.6mm, 5µm) | C18 (250×4.6 mm id, 5 μm) | Phenomenex Gemini C18 (4.6 mm × 150 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile (B52724):Buffer pH 5.9 (70:30)[1] | Acetonitrile:20 mM potassium dihydrogen phosphate (B84403) (70:30, v/v), pH 4[2] | Methanol:TEA buffer pH 4.8 (32:68, v/v)[3] |
| Flow Rate | 1.0 ml/min[1] | 1 ml/min[2] | 1 mL/min[3] |
| Detection | UV at 218nm[1] | UV at 220 nm[2] | PDA Detector at 248 nm[3] |
| Retention Time | 4.4 minutes[1] | 3.8 minutes[2] | Not Specified |
| Linearity Range | 50-150 µg/ml[1] | 10–100 μg/ml[2] | Not Specified |
| Correlation Coefficient (r²) | 0.997[1] | Not Specified | Not Specified |
| Accuracy (% Recovery) | < 2% RSD[1] | 97.83–99.26%[2] | Not Specified |
| Precision (%RSD) | < 2%[1] | Not Specified | Not Specified |
Table 2: Other Analytical Methods for Dicyclomine Quantification
| Method Type | Technique | Key Parameters | Application | Reference |
| Gas-Liquid Chromatography (GLC) | GLC with FID | 3% OV-17 column, Anthracene as internal standard | Content uniformity in capsules and tablets | [4] |
| Spectrophotometry | Extractive Spectrophotometry | Ion-pair complexation with dyes (BTB, BPB, BCG, Tropaeolin oo), extraction into chloroform, absorbance at 410-415 nm. | Assay in pharmaceutical formulations.[5] | [5] |
| UV Spectrophotometry | UV Absorbance | Solvent: 0.1N HCl, λmax at 213nm, Linearity: 100-500 µg/ml. | Estimation in bulk and tablet formulation.[6] | [6] |
Experimental Protocols
A generalized experimental protocol for the quantification of Dicyclomine in a biological matrix using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite based on standard bioanalytical practices.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound at a known concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions (Hypothetical LC-MS/MS Method)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Dicyclomine: Precursor ion > Product ion (to be determined empirically)
-
This compound: Precursor ion > Product ion (to be determined empirically)
-
3. Data Analysis
-
The peak area ratio of the analyte (Dicyclomine) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Dicyclomine in the unknown samples is determined from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical method development and validation study for Dicyclomine quantification using an internal standard like this compound.
Caption: Workflow for Dicyclomine quantification using an internal standard.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tsijournals.com [tsijournals.com]
- 6. ijpras.com [ijpras.com]
A Comparative Guide to Certified Reference Materials for Dicyclomine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for Dicyclomine-d4. As a critical tool in bioanalytical and pharmacokinetic studies, the quality and characterization of this compound CRMs are paramount for ensuring accurate and reproducible results. This document outlines key quality attributes, presents a comparative analysis of available products, and details the experimental methodologies used for their certification.
Comparison of this compound Certified Reference Materials
The selection of a suitable CRM is a critical decision in the analytical workflow. The following table summarizes the key specifications for this compound CRMs from leading suppliers. The data presented here is representative and should be verified with the batch-specific Certificate of Analysis (CoA) provided by the supplier.
| Feature | Supplier A (e.g., LGC/TRC) | Supplier B (e.g., Clearsynth) | Supplier C (e.g., Cerilliant) |
| Product Name | This compound Hydrochloride | This compound Hydrochloride | This compound Solution |
| Catalog Number | TRC-D439302 | CS-O-11346 | D-075 |
| Form | Neat Solid | Neat Solid | Solution (1 mg/mL in Methanol) |
| Chemical Purity (by HPLC) | ≥98% | ≥98% | ≥99% |
| Isotopic Enrichment | ≥99 atom % D | No d0 detected by mass spec | ≥99 atom % D |
| Isotopic Purity (d4) | >95% | Not Specified | >99% (d4) |
| Method of Analysis | HPLC, Mass Spectrometry, ¹H-NMR | HPLC, Mass Spectrometry | GC/MS, LC-MS/MS, ¹H-NMR |
| Certificate of Analysis | Comprehensive CoA with each batch | Available on request | Comprehensive CoA with each batch |
| Storage Condition | 2-8°C | Freezer | -20°C |
| Accreditation | ISO 17034, ISO/IEC 17025 | ISO 9001 | ISO 17034, ISO/IEC 17025 |
Experimental Protocols
The certification of this compound CRMs involves a series of rigorous analytical tests to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for the key experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the this compound CRM by separating it from any potential impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: A solution of the this compound CRM is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure: The sample solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.
Isotopic Enrichment and Purity Determination by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic distribution of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly into the mass spectrometer or injected via an LC system.
-
Procedure: The mass spectrum is acquired over a relevant m/z range. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated isotopologues (d1, d2, d3, d4) are used to calculate the isotopic enrichment and the percentage of the desired d4 isotopologue.
Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR is a powerful tool for confirming the chemical structure and assessing the degree of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound CRM is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Procedure: A ¹H-NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium (B1214612) atoms have been incorporated confirms the deuteration. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals to the integrals of non-deuterated protons in the molecule.
Stability Assessment
Stability studies are crucial to establish the shelf-life and appropriate storage conditions for the CRM.
-
Long-Term Stability: Samples are stored under the recommended conditions (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 6, 12, 24 months) for purity and identity.
-
Accelerated Stability: To predict long-term stability, samples are subjected to stressed conditions (e.g., elevated temperature and humidity) for a shorter period (e.g., 1, 3, 6 months). The data is then used to model the degradation kinetics and estimate the shelf-life under recommended storage conditions.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for characterizing this compound CRMs.
Lack of Publicly Available Data on Dicyclomine-d4 Calibration Curves Necessitates Comparison with Alternative Standards
A comprehensive review of scientific literature and regulatory documents reveals a notable absence of publicly available data specifically detailing the linearity and range of calibration curves for Dicyclomine-d4 when used as an internal standard in bioanalytical methods. While this compound is commercially available as a stable isotope-labeled internal standard, ideal for mass spectrometry-based quantification of Dicyclomine, specific performance data from validated bioanalytical assays remains proprietary or unpublished. This guide, therefore, provides a comparative analysis of calibration curve parameters for Dicyclomine using a validated alternative internal standard, Orphenadrine citrate (B86180), as detailed in a U.S. Food and Drug Administration (FDA) bioequivalence review. Additionally, data for the analysis of Dicyclomine Hydrochloride in pharmaceutical formulations is included to offer a broader analytical context.
Stable isotope-labeled internal standards like this compound are the gold standard in quantitative bioanalysis using mass spectrometry. They are chemically identical to the analyte, ensuring they behave similarly during sample extraction and ionization, thus compensating for variability and matrix effects. The lack of published data for this compound's specific use in a validated calibration curve is a significant gap for researchers developing new bioanalytical methods for Dicyclomine.
Comparison of Calibration Curve Linearity and Range
The following table summarizes the linearity and range of calibration curves for Dicyclomine from a validated bioanalytical method using an alternative internal standard and from methods for the analysis of Dicyclomine Hydrochloride in pharmaceutical dosage forms.
| Analyte | Internal Standard | Matrix/Solvent | Analytical Method | Linearity Range | Correlation Coefficient (r) or Coefficient of Determination (R²) |
| Dicyclomine | Orphenadrine citrate | Human Plasma | Not Specified | Not Specified, but noted as linear | > 0.998[1] |
| Dicyclomine HCl | None specified | Acetonitrile and Buffer pH 5.9 (70:30) | RP-HPLC | 50-150 µg/mL | R² = 0.997[2] |
| Dicyclomine HCl | None specified | Methanol and 0.1% triethylamine (B128534) (pH 3.0) (40:60) | RP-HPLC | 10-60 µg/mL | R² = 0.9935[3] |
Note: The FDA bioequivalence review for Dicyclomine Hydrochloride did not specify the exact concentration range of the calibration curve but confirmed its linearity with a correlation coefficient greater than 0.998.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the determination of Dicyclomine in human plasma and in pharmaceutical formulations.
1. Bioanalytical Method for Dicyclomine in Human Plasma (with Orphenadrine as Internal Standard)
This protocol is based on the information provided in the FDA bioequivalence review of Dicyclomine Hydrochloride tablets.
-
Sample Preparation: Due to the light sensitivity of Dicyclomine, blood samples were collected and processed under conditions that minimized exposure to ultraviolet (UV) light. Blood samples were collected in Vacutainers containing EDTA, cooled in an ice bath, and centrifuged under refrigeration. The resulting plasma was stored at -12°C or lower until analysis.
-
Internal Standard: Orphenadrine citrate was used as the internal standard.
-
Detection Method: A selected ion monitoring (SIM) method was employed for detection, suggesting the use of a mass spectrometry-based technique (e.g., LC-MS).
-
Validation Parameters:
-
Specificity: The method was found to be specific, with no significant interference from endogenous components at the retention times of Dicyclomine and the internal standard.
-
Linearity: A linear response was observed over the tested concentration range, with correlation coefficients (r) consistently better than 0.998.[1]
-
Sensitivity: The lower limit of quantitation (LLOQ) was established, although the specific value is not mentioned in the provided document.
-
2. RP-HPLC Method for Dicyclomine Hydrochloride in Bulk and Drops Form
This protocol is for the quantification of Dicyclomine Hydrochloride in pharmaceutical forms.
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV-visible detector was used. The separation was achieved on a Shimadzu shim-pack GIST C18 column (250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of Acetonitrile and Buffer (pH 5.9) in a 70:30 ratio was used as the mobile phase at a flow rate of 1.0 mL/min.
-
Detection: Detection was carried out at a wavelength of 218 nm.
-
Calibration Curve: A calibration curve was constructed by plotting the peak area against the concentration of Dicyclomine Hydrochloride over the range of 50-150 µg/mL. The method demonstrated good linearity with a correlation coefficient (R²) of 0.997.[2]
-
Method Validation: The method was validated according to ICH guidelines for parameters including linearity, accuracy, precision, robustness, specificity, and system suitability.
Experimental Workflow for Calibration Curve Determination
The following diagram illustrates a typical experimental workflow for establishing the linearity and range of a calibration curve in a bioanalytical method.
Caption: Workflow for Calibration Curve Determination.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity of Dicyclomine-d4 in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of Dicyclomine-d4, a stable isotope-labeled (SIL) internal standard, with a conventional structural analog internal standard for the bioanalysis of Dicyclomine. Through a detailed examination of experimental protocols and performance data, this document will illustrate the superior specificity and reliability of this compound in complex sample analysis.
The use of an internal standard (IS) in quantitative bioanalysis is essential to compensate for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. While structural analogs have historically been employed, stable isotope-labeled standards, such as this compound, are now widely recognized as the gold standard, particularly for sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Performance Comparison: this compound vs. Structural Analog
The primary advantage of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Dicyclomine. This ensures that it co-elutes chromatographically and experiences the same degree of ionization enhancement or suppression due to matrix effects. A structural analog, while similar, will have different retention times and can be affected differently by the sample matrix, potentially leading to inaccurate quantification.
The following tables summarize the validation parameters for two distinct bioanalytical methods for Dicyclomine in human plasma: one utilizing this compound as the internal standard and the other employing a structural analog, Orphenadrine.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method with this compound (Expected) | Method with Orphenadrine (Structural Analog)[1] |
| Internal Standard | This compound | Orphenadrine citrate |
| Analytical Technique | LC-MS/MS | GC-NPD (Gas Chromatography with Nitrogen-Phosphorus Detection) |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 10% | < 10% |
| Accuracy (% Bias) | ± 10% | ± 10% |
| Mean Recovery | > 85% | 88.3% |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects |
Table 2: Specificity and Matrix Effect Comparison
| Feature | This compound (Stable Isotope-Labeled IS) | Orphenadrine (Structural Analog IS) |
| Chromatographic Co-elution | Yes (virtually identical retention time to analyte) | No (different retention time) |
| Ionization Efficiency | Identical to analyte | Different from analyte |
| Compensation for Matrix Effects | High (tracks analyte response closely) | Moderate to Low (may not accurately reflect analyte suppression/enhancement) |
| Risk of Inaccurate Quantification | Low | Higher |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Dicyclomine in Human Plasma using this compound Internal Standard (Representative Protocol)
This protocol is based on established principles for the validation of bioanalytical methods using stable isotope-labeled internal standards.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Dicyclomine: m/z 310.3 → 111.2
-
This compound: m/z 314.3 → 111.2
-
Method 2: GC-NPD Analysis of Dicyclomine in Human Plasma using Orphenadrine Internal Standard[1]
This protocol is adapted from the bioequivalence study review by the FDA.[1]
1. Sample Preparation:
-
To 1.0 mL of human plasma, add 100 µL of Orphenadrine internal standard working solution (1 µg/mL).
-
Add 1.0 mL of saturated sodium borate (B1201080) buffer (pH 9.5).
-
Perform liquid-liquid extraction with 6 mL of n-hexane by vortexing for 1 minute.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
2. GC-NPD Conditions:
-
GC System: Hewlett-Packard 5890 Series II or equivalent
-
Column: HP-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 150°C for 1 min, then ramp to 280°C at 20°C/min, hold for 2 min.
-
Injection Volume: 2 µL
Visualizing the Workflow and Rationale
To better understand the analytical process and the importance of the internal standard, the following diagrams illustrate the experimental workflow and the signaling pathway of Dicyclomine.
Conclusion
The evidence strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Dicyclomine in complex matrices. Its ability to co-elute with the analyte and behave identically during ionization provides superior compensation for matrix effects, leading to more accurate and precise results compared to a structural analog. For researchers and drug development professionals seeking the highest level of data integrity, the adoption of stable isotope-labeled internal standards like this compound is not just a recommendation, but a necessity for robust and reliable bioanalytical method development.
References
Comparative Stability Analysis: Dicyclomine vs. Dicyclomine-d4
A comprehensive guide for researchers and drug development professionals on the comparative stability of Dicyclomine and its deuterated analogue, Dicyclomine-d4. This document provides an objective comparison based on available experimental data, outlines detailed experimental protocols for stability testing, and visualizes key pathways and workflows to support further research and development.
Executive Summary
Data Presentation: Forced Degradation Studies of Dicyclomine
The following table summarizes the results of forced degradation studies on Dicyclomine hydrochloride under various stress conditions. The data indicates the percentage of degradation observed.
| Stress Condition | Reagents and Duration | % Degradation of Dicyclomine | Comparative Stability of this compound (Inferred) |
| Acid Hydrolysis | 0.1N HCl, Room Temperature, 6 hours | 17.4%[1] | Expected to be more stable |
| Base Hydrolysis | 0.1N NaOH, Room Temperature, 6 hours | 9.76%[1] | Expected to be more stable |
| Neutral Hydrolysis | H₂O, Room Temperature, 6 hours | 8.3%[1] | Expected to be more stable |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 4 hours | 10.52%[1] | Expected to be more stable |
| Photolytic Degradation | UV-radiation, Room Temperature, 6 hours | 16.79%[1] | Expected to be more stable |
| Thermal Degradation | 60°C, 6 hours | 10.09%[1] | Expected to be more stable |
Note: The stability of this compound is inferred based on the general principle that deuteration at metabolically vulnerable positions increases the stability of a drug molecule by slowing down its degradation pathways. Quantitative data from direct comparative studies would be required for a definitive assessment.
Experimental Protocols
A detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Dicyclomine is provided below. This protocol can be adapted for a comparative stability study of Dicyclomine and this compound.
Stability-Indicating HPLC Method for Dicyclomine
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's stability.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Dicyclomine hydrochloride reference standard
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 60:40 (v/v) mixture of acetonitrile and triethylamine (B128534) buffer adjusted to pH 3.0.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 218 nm.[2]
-
Injection Volume: 20 µL.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of the Dicyclomine hydrochloride reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range of the assay (e.g., 2-12 µg/mL).[2]
-
Similarly, prepare a stock solution and working standard solutions for this compound.
5. Preparation of Sample Solutions for Stability Studies:
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve a known amount of Dicyclomine or this compound in 0.1N HCl and keep at room temperature for a specified duration (e.g., 6 hours). Neutralize the solution with 0.1N NaOH before dilution with the mobile phase.[1]
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and keep at room temperature for a specified duration (e.g., 6 hours). Neutralize with 0.1N HCl before dilution.[1]
-
Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified duration (e.g., 4 hours).[1]
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 60°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the drug to UV radiation for a specified duration.
-
-
After the specified stress period, dilute the samples with the mobile phase to a concentration within the linear range of the method.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the intact drug.
-
Calculate the percentage of the remaining drug in the stressed samples compared to an unstressed control sample to determine the extent of degradation.
Mandatory Visualizations
Dicyclomine Signaling Pathway
Dicyclomine primarily acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), thereby inhibiting the effects of acetylcholine. This action leads to the relaxation of smooth muscles in the gastrointestinal tract.[4]
Caption: Dicyclomine's anticholinergic mechanism of action.
Experimental Workflow for Comparative Stability Testing
The following diagram illustrates a typical workflow for conducting a comparative stability study between Dicyclomine and this compound.
Caption: Workflow for comparative stability analysis.
References
Safety Operating Guide
Proper Disposal of Dicyclomine-d4: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of Dicyclomine-d4, a deuterated analogue of Dicyclomine, intended for researchers, scientists, and drug development professionals.
This compound, like its non-deuterated counterpart, requires careful handling and disposal in accordance with federal, state, and local regulations. While the deuterium (B1214612) labeling does not alter the fundamental chemical hazards of the molecule, it is crucial to follow established protocols for pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes, as Dicyclomine hydrochloride can cause skin and serious eye irritation.[1]
-
Ingestion Hazard: Dicyclomine is harmful if swallowed.[1]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
Regulatory Framework for Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The Drug Enforcement Administration (DEA) also has regulations pertaining to controlled substances; however, Dicyclomine is not currently listed as a federally controlled substance.
Based on available data, Dicyclomine is not a P- or U-listed RCRA hazardous waste.[3][4][5][6] Therefore, this compound should be managed as a non-hazardous pharmaceutical waste. However, it is imperative to verify with your institution's Environmental Health and Safety (EHS) department and to be aware of any state or local regulations that may be more stringent.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound as a non-hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with RCRA hazardous waste (e.g., solvents, heavy metals) or biohazardous waste.[7] It should be segregated into a designated container for non-hazardous pharmaceutical waste.[7]
-
Containerization:
-
Place solid this compound waste into a clearly labeled, leak-proof container.[7]
-
For solutions, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place it in a sealed container.
-
The container should be specifically designated for "non-hazardous pharmaceutical waste for incineration." These containers are often color-coded; blue or white containers are commonly used for this waste stream.[8]
-
-
Labeling: The waste container must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" and the specific contents, including "this compound."
-
Storage: Store the sealed and labeled waste container in a secure, designated area away from incompatible materials and general laboratory traffic until it is collected by a licensed waste management contractor.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed pharmaceutical waste disposal company. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[8]
Note on Deuterated Compounds: The presence of deuterium does not classify the waste as radioactive. Deuterium is a stable, non-radioactive isotope of hydrogen. The primary concern for disposal is the pharmacological activity and chemical properties of the Dicyclomine molecule.
Data Presentation
| Waste Stream | Container Type | Container Color Code (Common) | Disposal Method | Regulatory Oversight |
| This compound (Non-Hazardous Pharmaceutical Waste) | Leak-proof, sealed container | Blue or White | Incineration | EPA (RCRA Subtitle D), State, and Local Regulations |
| RCRA Hazardous Pharmaceutical Waste | Designated hazardous waste container | Black | Hazardous Waste Incineration | EPA (RCRA Subtitle C), State, and Local Regulations |
Experimental Protocols
While this document focuses on disposal, any laboratory procedures involving this compound should be conducted in accordance with a formally approved experimental protocol that includes safety procedures for handling and waste generation. This protocol should be reviewed and approved by the institution's safety committee.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. usbioclean.com [usbioclean.com]
Personal protective equipment for handling Dicyclomine-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dicyclomine-d4. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the safety data for Dicyclomine Hydrochloride, as the deuterated form is expected to have similar hazard profiles.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The recommended PPE includes:
-
Gloves: Wear protective gloves to prevent skin contact.[3]
-
Eye Protection: Use safety glasses or goggles to protect against splashes or dust.[4]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to avoid skin absorption.[3][4]
-
Respiratory Protection: If working in an area with poor ventilation or where dust or aerosols may be generated, use authorized respiratory protection.[4]
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent accidental exposure.[5]
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] If applicable, use process enclosures or local exhaust ventilation.[4]
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[1][5] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3][6]
-
Hygiene: Practice good industrial hygiene and safety procedures.[1][5] Wash hands thoroughly after handling the substance.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Storage: Store the compound in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizers.[1][7] Keep the container tightly closed.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
-
Spill: For spills, prevent further leakage if it is safe to do so.[4] Absorb the spill with an inert material and dispose of it according to regulations.[3] Ensure the area is well-ventilated.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove any contaminated clothing.[7]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[3][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3]
-
Inhalation: Move the individual to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[7]
Disposal Plan
Dispose of this compound waste in accordance with all applicable local, regional, and national regulations.[1][4] Do not dispose of the waste into the sewer system.[1]
Quantitative Data
The available Safety Data Sheets for Dicyclomine Hydrochloride do not establish specific occupational exposure limits. The health hazard risks are dependent on factors such as the physical form of the material and the quantity being handled.[4]
| Data Point | Value |
| Occupational Exposure Limits | Not established |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
